Product packaging for Molybdenum nitride (MoN)(Cat. No.:CAS No. 12033-31-7)

Molybdenum nitride (MoN)

Cat. No.: B1143769
CAS No.: 12033-31-7
M. Wt: 315.83
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Description

Molybdenum Nitride (MoN) is a refractory ceramic compound known for its exceptional combination of properties, including high melting point, remarkable mechanical hardness, excellent thermal stability, and good electrical conductivity . These characteristics stem from its unique electronic and geometric structures, which feature a mixture of metallic, covalent, and ionic bonding . Its catalytic performance is often compared to that of noble metals like Pt and Pd, a phenomenon attributed to the contraction of its d-band upon the incorporation of nitrogen atoms into the molybdenum lattice . In research, MoN is a potent material for heterogeneous catalysis. It is highly valued for critical processes in petroleum refining and biomass conversion, such as hydrodesulfurization (HDS) , hydrodenitrogenation (HDN) , and hydrodeoxygenation (HDO) . The active sites for these reactions are frequently associated with Mo atoms and nitrogen-deficient sites (N-vacancies) on the catalyst's surface, which facilitate the adsorption and dissociation of reactant molecules . This also makes it effective for the hydrogenation of more complex molecules , including oxygenated aromatic compounds derived from biomass . Beyond traditional catalysis, MoN shows great promise in energy storage applications. As an electrode material, composites such as MoN/Mo2N have demonstrated a remarkable specific capacitance of 306.7 F/g , high capacitance retention over thousands of cycles, and a predominant capacitive charge storage mechanism, making it an excellent candidate for next-generation supercapacitors . Advanced forms of MoN, such as hexagonal δ-MoN nanosheets , can be synthesized and exhibit strong surface plasmon resonance, high conductivity, and exceptional thermal and chemical stability. These properties open up research avenues in areas like surface-enhanced Raman scattering (SERS) and photothermal conversion . The synthesis of MoN typically involves temperature-programmed nitridation of molybdenum precursors (e.g., MoO3) under flows of N2/H2 or NH3, where careful control of parameters like temperature, gas composition, and heating rate dictates the final crystallographic phase (e.g., β-Mo2N or γ-Mo2N), nitrogen content, and resulting material properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mo3N2 B1143769 Molybdenum nitride (MoN) CAS No. 12033-31-7

Properties

IUPAC Name

azanylidynemolybdenum
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InChI

InChI=1S/Mo.N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBUGPUPKAGMDK-UHFFFAOYSA-N
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Canonical SMILES

N#[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoN
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DSSTOX Substance ID

DTXSID1065182
Record name Molybdenum nitride (MoN)
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Molecular Weight

109.96 g/mol
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CAS No.

97953-19-0, 12033-19-1, 12033-31-7
Record name Molybdenum nitride (Mo4N)
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Record name Molybdenum nitride (MoN)
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Synthetic Methodologies for Molybdenum Nitride Materials

Precursor Chemistry and Selection in MoN Synthesis

The foundation of synthesizing molybdenum nitride lies in the careful selection of precursor compounds. The chemical nature of the precursor significantly impacts the reaction pathways and the characteristics of the resulting nitride material. Chemical processing of materials is closely tied to the precursors used, which in turn affect the composition, microstructure, and properties of the final product. uni-koeln.de The use of molecular precursors can allow for lower decomposition temperatures and greater control over the synthesis process through the deliberate choice of ligands. uni-koeln.de

A prevalent and extensively studied method for producing molybdenum nitrides is the temperature-programmed reaction of molybdenum oxides with nitrogen-containing gases, most commonly ammonia (B1221849) (NH₃). fit.edu Molybdenum trioxide (MoO₃) is a frequently used precursor in this ammonolysis reaction. acs.org The process typically involves heating the oxide precursor in a flow of ammonia at elevated temperatures. acs.org

The reaction pathway often involves the formation of intermediate species. For instance, during the nitridation of MoO₃, partially reduced oxides like molybdenum dioxide (MoO₂) and molybdenum suboxides (Mo₄O₁₁), as well as hydrogen molybdenum bronzes (HₓMoO₃) and molybdenum oxynitrides (MoOₓN₁₋ₓ), have been identified. mdpi.comresearchgate.net The formation of these intermediates can be influenced by reaction conditions and can be either thermochemically or kinetically controlled. mdpi.comresearchgate.net

Recent studies have explored alternative oxide precursors to circumvent the formation of MoO₂ as an intermediate, which can require higher reaction temperatures. acs.org For example, using hydrogen molybdenum bronze (HₓMoO₃-III) and peroxo-molybdic acid (H₂MoO₅) as precursors has been shown to yield phase-pure γ-Mo₂N at significantly lower temperatures (480 °C and 380 °C, respectively) compared to the conventional MoO₃ route. acs.org This approach also results in materials with exceptionally high surface areas. acs.org

The specific parameters of the nitridation process, such as heating rate, ammonia flow rate, and final temperature, are critical in determining the final phase and surface area of the molybdenum nitride. fit.edumdpi.com For example, the nitridation temperature has been identified as a key factor influencing the surface area of the resulting material. mdpi.com

Below is a table summarizing the synthesis of different molybdenum nitride phases from oxide precursors.

Molybdenum halides, such as molybdenum pentachloride (MoCl₅), serve as alternative precursors for the synthesis of molybdenum nitride films. mdpi.com Atomic Layer Deposition (ALD) is a technique that utilizes MoCl₅ and ammonia to deposit thin films of MoNₓ. mdpi.com This method allows for precise control over film thickness and composition.

In a typical ALD process, the substrate is exposed to sequential pulses of the precursors, MoCl₅ and NH₃, separated by purging steps with an inert gas like nitrogen. mdpi.com The reaction temperature plays a crucial role in determining the crystalline phase of the resulting film. For instance, at 623 K, γ-Mo₂N is formed, while at higher temperatures of 773 K, the δ-MoN phase is dominant. mdpi.com A mixture of both phases can be observed at intermediate temperatures. mdpi.com

The use of single-source molecular precursors offers a pathway to synthesize molybdenum nitride materials at potentially lower temperatures and with greater control over the final product's properties. mdpi.com These precursors are complex molecules that contain both molybdenum and a source of nitrogen within their structure.

Thermolysis, the decomposition of a compound by heat, of these molecular precursors can yield molybdenum nitride. acs.org For example, molybdenum and tungsten complexes with bis(imido)metal fragments have been synthesized and evaluated for their potential in thin-film growth of metal nitrides. nih.gov Complexes such as Mo(NtBu)₂(tBu₂pz)₂ have shown a good balance of volatility and thermal stability, making them suitable for techniques like atomic layer deposition. nih.gov

This approach is part of a broader field of "soft chemistry" where the molecular design of the precursor directs the synthesis of the final material, allowing for control over composition, crystallinity, and morphology. rsc.orgresearchgate.net

An innovative approach to synthesizing nanostructured molybdenum nitrides involves the use of metallic cluster compounds as precursors. acs.orgacs.org This method leverages the nanoscale dimensions of the precursor to produce nitrides with specific stoichiometries and high surface areas at relatively low temperatures. acs.orgacs.org

A notable example is the use of (TBA)₂Mo₆Br₁₄ (where TBA is tetrabutylammonium). acs.org By reacting this cluster compound under a flow of ammonia, different phases of molybdenum nitride can be obtained by varying the temperature. For instance, γ-Mo₂N can be synthesized at 450 °C, while the less common Mo₅N₆ phase can be formed at temperatures starting from 500 °C. acs.orgresearchgate.net

This strategy highlights the significant influence of the starting material on the resulting nitride's properties. acs.org The use of a nanostructured precursor like a metal cluster can lead to final products with smaller crystallite sizes and higher specific surface areas compared to those synthesized from more conventional precursors like MoO₃ or MoS₂. acs.org

The table below presents a comparison of molybdenum nitride synthesis from a metal cluster precursor versus conventional precursors.

Gas-Phase Synthesis Techniques

Gas-phase synthesis techniques are widely employed for the production of molybdenum nitride materials, particularly in the form of thin films and coatings. wikipedia.org These methods involve the reaction of gaseous precursors at elevated temperatures to deposit the desired material onto a substrate.

Ammonolysis is a key gas-phase synthesis technique that involves the reaction of a precursor with ammonia gas at high temperatures. wikipedia.org This method is commonly used to prepare molybdenum nitride catalysts. mdpi.com The process is typically carried out as a temperature-programmed reaction, where the precursor is heated in a controlled manner under a flow of ammonia. fit.edu

The parameters of the ammonolysis process, including the heating rate, final temperature, and the space velocity of the ammonia gas, are crucial factors that influence the structural properties of the resulting molybdenum nitride. fit.edu For instance, the synthesis of high, medium, and low surface area materials can be achieved by carefully controlling these parameters. fit.edu

The reaction of molybdenum trioxide (MoO₃) with ammonia is a well-studied example of ammonolysis. fit.edu The transformation of the oxide to the nitride is influenced by the synthesis conditions, which affect the nucleation and growth rates of the nitride phase. fit.edu The degree of reduction of the initial molybdate precursor or its intermediates plays a significant role in determining the structural properties of the final product. fit.edu

The following table details various ammonolysis conditions for the synthesis of different molybdenum nitride phases.

Reactive Sputtering Deposition Protocols for Thin Films

Reactive sputtering is a widely employed physical vapor deposition technique for the synthesis of high-quality molybdenum nitride thin films. This method involves bombarding a molybdenum target with energetic ions in a reactive atmosphere containing nitrogen. The sputtered molybdenum atoms react with the nitrogen species to form a molybdenum nitride film on a substrate. The properties of the deposited films can be precisely controlled by tuning various deposition parameters.

Key parameters influencing the characteristics of reactively sputtered MoN thin films include the nitrogen partial pressure, sputtering power, substrate temperature, and total sputtering gas pressure. The nitrogen content in the sputtering gas is a critical factor that determines the stoichiometry and phase of the resulting film. For instance, at lower nitrogen percentages (10-30%), crystalline γ-Mo₂N is typically formed. researchgate.net As the nitrogen content increases, a transition to an amorphous molybdenum nitride phase can be observed, often around 50% nitrogen. researchgate.net

The total sputtering gas pressure also affects the crystallinity of the Mo-N thin film, with an increase in pressure generally leading to a decrease in crystallinity. researchgate.netcambridge.org The surface morphology and sheet resistivity of the deposited films are also sensitive to the nitrogen content in the sputtering gas. researchgate.netcambridge.org

Interactive Table:

Solution-Based and Soft Chemistry Routes

Solution-based and soft chemistry methods offer versatile and often low-cost alternatives for the synthesis of molybdenum nitride powders, nanosheets, and composite materials. These approaches provide excellent control over the composition, size, and morphology of the final product.

Solvothermal and hydrothermal synthesis are methods that involve chemical reactions in a closed system (an autoclave) using a solvent at temperatures and pressures above its boiling point. In the context of molybdenum nitride synthesis, these methods can be employed to produce crystalline MoN materials. The choice of solvent, precursor, temperature, and reaction time are critical parameters that influence the final product's characteristics. For instance, nitriding solvents like liquid ammonia (NH₃) or hydrazine (B178648) (N₂H₄) can be used under high-pressure and high-temperature conditions to synthesize nitride fine particles. tandfonline.com These methods are advantageous for producing well-defined nanoparticles with controlled size and morphology.

A scalable method for producing two-dimensional (2D) molybdenum nitride (MoN) nanosheets involves a salt-templated synthesis approach. nih.gov This technique utilizes the reduction of 2D hexagonal molybdenum oxide (h-MoO₃) in an ammonia atmosphere. nih.gov The salt, such as sodium chloride (NaCl), acts as a template, guiding the growth of the 2D structure. researchgate.net This method can yield MoN nanosheets with subnanometer thickness. nih.gov The resulting nanosheets are often hydrophilic and can be dispersed in water. researchgate.net This bottom-up approach provides a high-yield pathway to 2D metal nitrides, which have shown promise in applications like high-rate energy storage. nih.gov The synthesis of other 2D metal nitrides, such as tungsten nitride (W₂N) and vanadium nitride (V₂N), has also been demonstrated using this versatile method. nih.govacs.org

In-situ growth methods are employed to synthesize composite materials where molybdenum nitride is intimately integrated with a secondary phase, often a carbon-based matrix. This approach can lead to enhanced properties due to the synergistic effects between the components. For example, molybdenum nitride/carbon composites can be prepared through an in-situ reduction-nitridation process. researchgate.net In a facile self-templating strategy, a hybrid architecture of MoO₂.₀N₀.₅ atomic nanoclusters bonded within nanosheets of N-doped carbon hierarchical hollow microspheres has been synthesized. nih.gov This involves a chemical polymerization followed by a one-step calcination treatment. nih.gov Such composite structures can offer improved electrochemical performance, for instance, as anode materials for sodium-ion batteries, by buffering volume changes during cycling and providing more active sites. nih.gov

Self-combustion synthesis is a rapid and facile route for the preparation of novel ternary molybdenum nitrides. figshare.comacs.org This method involves a highly exothermic metathesis reaction that is initiated at room temperature by mixing precursors such as sodium amide (NaNH₂), molybdenum tetrachloride (MoCl₄), and a 3d transition metal chloride (e.g., MnCl₂, FeCl₂, CoCl₂). figshare.comacs.orgberkeley.edu The reaction is thermodynamically driven by the formation of stable byproducts like sodium chloride (NaCl), nitrogen (N₂), and ammonia (NH₃). figshare.comacs.org This rapid combustion process can yield ternary rocksalt γ-TMₓMo₁₋ₓN₀.₅ nanoparticles (where TM = Mn, Fe, Co) in a matter of seconds. figshare.comacs.org The resulting disordered ternary molybdenum nitrides are metastable at ambient conditions. figshare.com This synthesis route is powerful for discovering new ternary intermetallic nitrides with emergent functionalities. acs.org

Interactive Table:

Control over Material Characteristics via Synthesis Parameters

The physical and chemical properties of molybdenum nitride materials are intrinsically linked to their structural characteristics, which can be meticulously controlled by adjusting the synthesis parameters. The ability to tailor the crystallographic phase, degree of nitridation, morphology, and surface area is crucial for optimizing the performance of MoN in various applications.

The final crystallographic phase of molybdenum nitride, such as β-Mo₂N and γ-Mo₂N, is highly dependent on the synthesis temperature and the heating rate. researchgate.netresearchgate.net For example, in the temperature-programmed reaction of molybdenum trioxide (MoO₃) with ammonia, the heating rate and space velocity are critical factors that influence the structural properties of the resulting nitride. fit.edu The nitridation temperature is a particularly critical parameter for determining the surface area of the molybdenum nitride. mdpi.com

The nature and composition of the gas flow during synthesis also play a significant role. researchgate.netresearchgate.net The partial pressure of nitrogen in reactive sputtering, for instance, dictates the stoichiometry and can lead to the formation of different phases or even amorphous films. researchgate.net Similarly, in chemical vapor deposition, the ratio of reactants and the deposition temperature are key to controlling the phase and morphology.

The choice of precursor material also has a profound impact on the final product. Different precursors can lead to variations in the specific surface area and pore structure of the synthesized molybdenum nitride. bohrium.com For example, using molybdenum nanopowder as a precursor can lower the nitridation temperature and duration. bohrium.com

In essence, a comprehensive understanding and precise control of synthesis parameters are paramount for the rational design and fabrication of molybdenum nitride materials with desired characteristics for specific technological applications. researchgate.netresearchgate.net

Influence of Temperature and Pressure on Crystallographic Phase Formation

Temperature and pressure are paramount in dictating the crystallographic phase of molybdenum nitride. Different phases of molybdenum nitride, such as the cubic γ-Mo₂N, tetragonal β-Mo₂N, and hexagonal δ-MoN, exhibit distinct properties, making phase control a crucial aspect of synthesis. mdpi.com

The synthesis of γ-Mo₂N is typically achieved at high temperatures. For instance, it can be prepared from molybdenum powder in an ammonia stream at 973 K for 8 hours. mdpi.com Another route involves the ammonolysis of molybdenum trioxide (MoO₃) in ammonia gas at 1078 K for 5 hours. mdpi.com Conversely, the β-Mo₂N phase is generally stable at lower temperatures. mdpi.com The transition between the γ-Mo₂N and β-Mo₂N phases is influenced by both stoichiometry and temperature, occurring within the range of 673 to 1123 K. mdpi.com

Higher pressures can lead to the formation of novel, nitrogen-rich phases. For example, a novel molybdenum nitride phase, Mo₃N₅, was synthesized at pressures above 45 GPa through the direct reaction of molybdenum with nitrogen in a laser-heated diamond anvil cell. rsc.org First-principles calculations have also predicted the existence of new high-pressure phases, such as Imm2-MoN₃ and Cmmm-MoN₄, at pressures up to 100 GPa. iphy.ac.cn

The interplay between temperature and nitrogen partial pressure is also critical. In reactive sputtering, single-phase β-Mo₂N can be formed at low nitrogen partial pressures (0.4 Pa), while single-phase δ-MoN is formed at higher pressures (1.4 Pa). mdpi.com At intermediate pressures, a mixture of β-Mo₂N, γ-Mo₂N, and δ-MoN phases can coexist. mdpi.com

Table 1: Influence of Temperature and Pressure on MoN Phase Formation

Molybdenum Precursor Reactant Gas Temperature (K) Pressure Duration Resulting Phase(s)
Molybdenum Powder Ammonia 973 Ambient 8 hours γ-Mo₂N
MoO₃ Ammonia 1078 Ambient 5 hours γ-Mo₂N
MoO₃ N₂-H₂ mixture 973 Ambient 2 hours β-Mo₂N
Molybdenum Nitrogen >2000 >45 GPa Not specified Mo₃N₅
Molybdenum Target Ar-N₂ mixture 500 ± 20 0.4 Pa (N₂ partial) Not specified β-Mo₂N
Molybdenum Target Ar-N₂ mixture 500 ± 20 1.4 Pa (N₂ partial) Not specified δ-MoN

Modulation of Heating Rates and Gas Flow Dynamics

The kinetics of the nitridation process, influenced by heating rates and gas flow dynamics, play a significant role in determining the final properties of the molybdenum nitride material. Slow temperature ramp rates and high ammonia space velocities are common conditions in the synthesis of molybdenum nitride catalysts via temperature-programmed reaction (TPR). mdpi.com

The heating rate can directly impact the crystallographic phase of the resulting nitride. Slower heating rates (≤ 0.5 K min⁻¹) tend to favor the formation of γ-Mo₂N, which often presents with a platelet morphology and higher surface area. researchgate.net In contrast, faster heating rates (≥ 2 K min⁻¹) typically lead to the formation of β-Mo₂N, characterized by smaller crystallites. researchgate.net The final crystallographic phase is dependent on the temperature rate and gas hourly space velocity (GHSV) as these parameters affect the crystallite size of intermediate products and the kinetics of reduction and nitridation. researchgate.net

Gas flow dynamics, specifically the gas hourly space velocity, also influence the surface area of the synthesized molybdenum nitride. High GHSV has been shown to increase the surface area of γ-Mo₂N. researchgate.net The structural properties of molybdenum nitrides prepared by the temperature-programmed reaction of MoO₃ with ammonia are complex functions of the heating rates and space velocities employed. fit.edu

Table 2: Effect of Heating Rate on MoN Phase and Morphology

Heating Rate Resulting Phase Morphology Surface Area
≤ 0.5 K min⁻¹ γ-Mo₂N Platelet ≥ 45 m² g⁻¹
≥ 2 K min⁻¹ β-Mo₂N Small crystallites ≤ 15 m² g⁻¹

Stoichiometric Control in Mo-N Systems

Achieving a specific stoichiometry in the Mo-N system is crucial for tailoring the material's properties for particular applications. The nitrogen content in molybdenum nitride can be controlled by adjusting the synthesis parameters, such as the composition of the reactant gas and the reaction temperature.

The use of different nitriding agents can lead to different stoichiometries. For example, γ-Mo₂N can be synthesized using a N₂–H₂ gas mixture, although more specific preparation conditions are required compared to using pure ammonia. mdpi.com The stoichiometric ratio of nitrogen to molybdenum in the final product can be influenced by the nitrogen partial pressure during synthesis. researchgate.net Higher bombarding ion energy in ion-beam-assisted deposition has been shown to favor the formation of the single MoN phase. researchgate.net

The synthesis of nitrogen-rich phases like Mo₅N₆ can be achieved through methods such as the atomic substitution of molybdenum disulfide (MoS₂) at specific temperatures. acs.org By controlling the reaction temperature, it is possible to selectively synthesize either Mo₅N₆ (between 650 and 685 °C) or δ-MoN (between 685 and 1000 °C) from a MoS₂ precursor. acs.org

Optimization of Synthesis Parameters for Controlled Surface Area

For catalytic applications, a high surface area is often a desirable characteristic of molybdenum nitride. The surface area can be controlled by carefully selecting the synthesis parameters, including the precursor material, heating rate, and gas flow rate.

The nitridation temperature is a critical parameter for controlling the surface area. mdpi.com For instance, in the temperature-programmed nitridation of α-MoO₃ with pure ammonia, the nitridation temperature was found to be the most influential factor in determining the surface area of the resulting molybdenum nitride. mdpi.comsemanticscholar.org

The choice of precursor also plays a role. The synthesis of high surface area γ-Mo₂N has been achieved through the nitridation of various oxide precursors, with H₂MoO₅·H₂O yielding the highest specific surface area of 158.4 m²/g. researchgate.net Furthermore, a prolonged isothermal hold during synthesis can contribute to an increased surface area of γ-Mo₂N, with values reaching up to 135 m² g⁻¹. researchgate.net

Table 3: Parameters for High Surface Area MoN Synthesis

Precursor Method Key Parameters Resulting Surface Area
α-MoO₃ Temperature-programmed nitridation with NH₃ Nitridation Temperature >170 m² g⁻¹
H₂MoO₅·H₂O Nitridation with NH₃ at 650°C Precursor choice 158.4 m²/g
MoO₃ Temperature-programmed reaction with N₂/H₂ Prolonged isothermal hold (7h at 933 K), High GHSV, Low N₂ feed up to 135 m² g⁻¹

Fabrication of Porous Single Crystals

The fabrication of porous single-crystalline molybdenum nitride offers unique properties due to the combination of high surface area and the absence of grain boundaries. A method for synthesizing porous Mo₂N single crystals involves the nitridation of non-porous MoO₃ single crystals. frontiersin.org

This process is carried out in a tube furnace at 650°C for 10 hours under a controlled pressure of 50–200 Torr with a continuous flow of ammonia gas (100 sccm). frontiersin.org The nitrogen atoms from the ammonia gradually replace the oxygen atoms in the MoO₃ lattice. The difference in atomic size between nitrogen and oxygen, coupled with the controlled ammonia flow rate and pressure, leads to the reconstruction of the molybdenum nitride lattice, resulting in the formation of a porous Mo₂N cube. frontiersin.org This method stands in contrast to the direct treatment of MoO₃ single crystals at atmospheric pressure, which results in irregular porous polycrystalline molybdenum nitride. frontiersin.org The single-crystal nature of these porous materials facilitates charge transport by eliminating grain boundaries, which can enhance their catalytic performance. frontiersin.org

Advanced Characterization Techniques in Molybdenum Nitride Research

Diffraction-Based Methodologies for Structural Determination

Diffraction techniques are fundamental in determining the crystal structure of materials. By analyzing the diffraction pattern of a beam of X-rays or neutrons passing through the material, researchers can deduce the arrangement of atoms in the crystal lattice.

X-ray diffraction (XRD) is a primary and indispensable tool for the phase identification and structural analysis of molybdenum nitride. rsc.org It allows for the determination of the crystal structure, lattice parameters, and crystallite size of different MoN phases. The various phases of molybdenum nitride, such as γ-Mo₂N, δ-MoN, and β-Mo₂N, each exhibit unique diffraction patterns. researchgate.net However, differentiating between some phases, particularly γ-Mo₂N and β-Mo₂N, can be challenging due to the overlapping of their characteristic peaks, especially in nanocrystalline samples where peak broadening occurs. mdpi.com

In-situ XRD studies are particularly powerful as they allow for the monitoring of changes in the crystal structure and microstructure of MoN catalysts during chemical reactions, such as ammonia (B1221849) decomposition. rsc.org These studies have revealed that reaction conditions can induce significant compositional and structural changes in the material. rsc.org

The identification of specific MoN phases is achieved by comparing the experimental XRD patterns with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, γ-Mo₂N crystals have been identified with the Pm3m space group (JCPDS File No. 26-1366), while δ-MoN corresponds to the P6m2 space group (JCPDS File No. 26-1367). mdpi.com The lattice parameters, which define the size and shape of the unit cell, can be calculated from the positions of the diffraction peaks using Bragg's Law and equations specific to the crystal system. uitm.edu.myrobwel.ch

Table 1: Crystallographic Data for Select Molybdenum Nitride Phases Determined by XRD

Phase Crystal System Space Group JCPDS File No. Lattice Parameters (Å)
γ-Mo₂N Cubic Pm3m 26-1366 a = 4.165
δ-MoN Hexagonal P6m2 26-1367 a = 2.87, c = 2.81
β-Mo₂N Tetragonal I4₁/amd - a = 4.16, c = 7.99

Note: Lattice parameters can vary slightly depending on the synthesis method and stoichiometry.

While XRD is sensitive to the scattering from electron clouds, neutron diffraction relies on the interaction of neutrons with atomic nuclei. wikipedia.orgstfc.ac.uk This makes it a particularly powerful technique for locating light atoms, such as nitrogen, in the presence of heavier atoms like molybdenum, which is often challenging with XRD alone. gla.ac.ukresearchgate.net

Neutron diffraction has been instrumental in refining the crystal structure of MoN phases. For example, time-of-flight neutron diffraction was used to determine the precise crystal structure of ordered hexagonal δ-MoN. This study revealed that upon high-pressure annealing, the nitrogen atoms become ordered, leading to a doubling of the unit cell size.

The disordered form of δ-MoN was found to have a hexagonal symmetry with the space group P6₃mc and lattice parameters of a = 2.87 Å and c = 2.81 Å. In the ordered phase, the lattice parameters increased to a = 5.73659 Å and c = 5.61884 Å. This ordering of nitrogen atoms was directly correlated with an increase in the superconducting transition temperature from 4 K to 12.1 K. This highlights the capability of neutron diffraction to provide crucial atomic-scale structural details that are directly linked to the material's physical properties.

Table 2: Comparison of δ-MoN Lattice Parameters Determined by Neutron Diffraction

Phase Crystal System Space Group Lattice Parameter 'a' (Å) Lattice Parameter 'c' (Å)
Disordered δ-MoN Hexagonal P6₃mc 2.87 2.81
Ordered δ-MoN Hexagonal - 5.73659 5.61884

Data sourced from a study on the crystal structure of δ-MoN.

Spectroscopic Characterization Approaches for Electronic and Chemical State Analysis

Spectroscopic techniques probe the interaction of electromagnetic radiation or electrons with a material to provide information about its electronic structure, chemical composition, and bonding.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comresearchgate.net In the study of molybdenum nitride, XPS is crucial for determining the surface oxidation states of molybdenum and the nature of nitrogen bonding.

The XPS spectra of MoN typically show peaks corresponding to molybdenum (Mo 3d, Mo 3p) and nitrogen (N 1s). The Mo 3d spectrum of molybdenum nitride is complex and can be deconvoluted into several doublets (3d₅/₂ and 3d₃/₂) corresponding to different oxidation states of molybdenum. researchgate.net The binding energy of the Mo 3d₅/₂ peak for molybdenum in a nitride environment is typically found at approximately 229.1 eV. researchgate.net However, due to surface oxidation, peaks corresponding to various molybdenum oxides (e.g., Mo⁴⁺, Mo⁵⁺, Mo⁶⁺) are often observed at higher binding energies. researchgate.netresearchgate.net For instance, the Mo 3d₅/₂ peak for MoO₂ is around 229.3 eV, while for MoO₃ it is at approximately 232.5 eV. xpsfitting.com

The N 1s spectrum provides information about the chemical state of nitrogen. A peak at a binding energy of around 397.7 eV is characteristic of the Mo-N bond. researchgate.net In some cases, an additional peak may be observed at a higher binding energy (around 401.5 eV), which can be attributed to N-C bonds if carbon is present as a contaminant or component. researchgate.net The Mo 3p₃/₂ peak often overlaps with the N 1s region, which needs to be considered during spectral analysis. researchgate.net

Table 3: Typical XPS Binding Energies for Mo and N in Molybdenum Nitride

Core Level Chemical State Binding Energy (eV)
Mo 3d₅/₂ Mo-N ~229.1
Mo 3d₅/₂ Mo⁴⁺ (MoO₂) ~229.3 - 229.7
Mo 3d₅/₂ Mo⁵⁺ ~230.4 - 231.9
Mo 3d₅/₂ Mo⁶⁺ (MoO₃) ~232.4 - 232.5
N 1s N-Mo ~397.7
N 1s N-C ~401.5

Binding energies are approximate and can vary based on the specific material and instrument calibration. researchgate.netresearchgate.netxpsfitting.comxpsfitting.com

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to probe the vibrational modes of molecules and crystal lattices, providing information about chemical bonds and molecular structure. horiba.com

FTIR spectroscopy measures the absorption of infrared radiation by a material. In the context of materials related to molybdenum nitride, FTIR is often used to identify the presence of specific functional groups. For example, broad peaks in the range of 3000–3700 cm⁻¹ can be attributed to the stretching vibrations of N-H in amino groups and O-H bonds from adsorbed water. mdpi.com Absorption bands between 1200–1700 cm⁻¹ can correspond to the breathing and stretching vibrational modes of heterocyclic rings in nitrogen-containing carbon structures that may be present in composites. mdpi.com

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser source. horiba.comaip.org It is particularly sensitive to the vibrational modes of the crystal lattice. For hexagonal MoN, theoretical calculations using Density Functional Theory (DFT) have been employed to predict the Raman active modes, which can then be compared with experimental results to assess film quality. researchgate.net The Raman spectra of molybdenum oxides, which can be present as surface species on MoN, have been well-characterized, with specific peaks corresponding to different oxides like MoO₂ and Mo₄O₁₁. rsc.org

Table 4: Selected Vibrational Spectroscopy Information

Technique Wavenumber Range (cm⁻¹) Assignment
FTIR 3000 - 3700 N-H and O-H stretching vibrations
FTIR 1200 - 1700 Vibrational modes of nitrogen-containing heterocyclic rings
Raman Varies Raman active modes of MoN crystal lattice

Assignments are based on general observations in related nitrogen-containing materials and theoretical studies of MoN. mdpi.comresearchgate.net

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated into a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. serma-microtech.comeels.info This energy loss provides detailed information about the elemental composition, chemical bonding, and electronic structure of the material at the nanoscale. mat-cs.commeasurlabs.cominfinitalab.com

In the analysis of molybdenum nitride, EELS can be used to probe the core-loss edges of the constituent elements, such as the Mo-M₄,₅, Mo-M₂,₃, N-K, and O-K edges. mdpi.com The fine structure of these edges, known as the Electron Energy Loss Near Edge Structure (ELNES), contains information about the local atomic and electronic structure, including oxidation states and coordination. mdpi.com

For instance, the Mo-M₂,₃ and N-K edges, which occur at around 400 eV, are often strongly overlapped. mdpi.com By fitting these peaks, their precise positions can be determined, which can be compared to standards to understand the chemical environment. The presence of an O-K edge in the EELS spectrum can confirm the incorporation of oxygen within the bulk of the MoN particles, not just on the surface. mdpi.com EELS provides a means to investigate the electronic transitions from occupied core states to unoccupied states, offering insights into the conduction band of the material. ub.edu

Table 5: Core-Loss Edges in EELS Analysis of Oxygenated Molybdenum Nitride

Element Core-Loss Edge Approximate Energy Loss (eV)
Molybdenum (Mo) M₄,₅ ~230
Molybdenum (Mo) M₂,₃ ~400
Nitrogen (N) K ~401
Oxygen (O) K ~532

Energy loss values are approximate and can shift based on the chemical environment. mdpi.com

Microscopic and Imaging Techniques for Morphology and Nanostructure Analysis

Microscopic and imaging techniques are indispensable for visualizing the physical and structural attributes of molybdenum nitride at the micro and nanoscale. These methods provide direct insights into the material's morphology, crystal structure, and surface topography, which are critical determinants of its functional properties.

Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution structural and morphological characterization of molybdenum nitride nanomaterials. semanticscholar.org Through TEM, researchers can directly visualize the size, shape, and distribution of MoN nanoparticles and gain insights into their crystalline nature.

High-resolution TEM (HRTEM) studies have been instrumental in identifying the different crystalline phases of molybdenum nitride. For instance, investigations have successfully distinguished between the cubic γ-Mo₂N and hexagonal δ-MoN phases in nanoparticle samples. researchgate.net HRTEM analysis reveals that MoN nanoparticles are often single crystalline and free of defects, with typical sizes ranging from 3 to 5 nanometers. researchgate.net These nanoparticles have a tendency to form clusters. researchgate.net

Lattice imaging with HRTEM allows for the precise measurement of interplanar spacings, confirming the crystal structure of the observed phases. In one study, the lattice spacing for γ-Mo₂N was determined to be 0.208 nm, corresponding to the (200) crystal plane, while for δ-MoN, a lattice distance of 0.245 nm was measured, corresponding to its (200) plane. mdpi.com Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis further corroborate the crystalline structure, with observed diffraction rings corresponding to specific crystallographic planes of the MoN phases. mdpi.comresearchgate.net For example, SAED patterns of γ-Mo₂N have shown lattice distances of 2.08 Å and 1.48 Å, which align with the (200) and (220) planes, respectively. mdpi.com

The presence of other phases, such as body-centered cubic molybdenum, has also been identified in MoN samples using TEM, often attributed to incomplete nitridation. researchgate.net The coexistence of γ-Mo₂N and δ-MoN phases in a single sample has been suggested to arise from temperature gradients during synthesis. researchgate.net

TEM Analysis of Molybdenum Nitride Nanostructures
MoN PhaseTypical Particle Size (nm)Observed Lattice PlaneMeasured Lattice Spacing (nm)Reference
γ-Mo₂N3 - 5(200)0.208 researchgate.netmdpi.com
δ-MoN3 - 5(200)0.245 researchgate.netmdpi.com
3R–MoN₂N/A(101)~0.25 acs.org

Studies utilizing SEM have shown that the surface morphology of MoN thin films is highly dependent on the deposition parameters. For instance, when prepared by reactive DC magnetron sputtering, the nitrogen fraction in the sputtering gas has a significant influence on the resulting film morphology. researchgate.net SEM images have revealed the evolution of surface features from granular structures to larger agglomerates with an increasing number of deposition shots in a plasma focus device. bohrium.com

The morphology of MoN films can be described in the context of structure zone models. For example, films consisting of dense and fibrous crystallites with a relatively smooth surface topography have been classified as being in the zone T regime. mdpi.com The crystallite size in such films can remain relatively constant, in the range of 10-25 nm, even as other deposition parameters are varied. mdpi.com

SEM is also employed to observe the cross-sectional structure of MoN coatings, providing insights into their growth characteristics, such as columnar structures. researchgate.net In conjunction with other techniques like Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide information about the elemental composition and distribution across the surface. mdpi.com

SEM Observations of Molybdenum Nitride Morphology
Synthesis MethodDeposition Parameter VariedObserved Morphological ChangesReference
Plasma Focus DeviceNumber of ShotsGrowth of granular structures, formation of larger agglomerates with increasing shots. bohrium.com
Reactive DC Magnetron SputteringNitrogen FractionSignificant influence on film morphology. researchgate.net
Reactive DC Magnetron SputteringN/ADense and fibrous crystallites with a smooth surface. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional information about the surface topography of molybdenum nitride at the nanoscale. azonano.com It is particularly useful for quantifying surface roughness and observing fine surface features such as grain size and distribution. azonano.comafmworkshop.com

AFM studies on MoN thin films have demonstrated a clear relationship between deposition conditions and surface roughness. For example, the root mean square (RMS) roughness of Mo films, a precursor to MoN, was found to increase from 1.0 nm to 2.7 nm as the substrate temperature was decreased from 250°C to 100°C during DC magnetron sputtering. researchgate.net This indicates that higher substrate temperatures can lead to smoother film surfaces.

In addition to roughness measurements, AFM can visualize the grain structure of MoN surfaces. bohrium.com Observations of molybdenum films exposed to a nitrogen-containing plasma have shown surfaces with small, rounded grains ranging in size from approximately 30 to 50 nm. researchgate.net The ability of AFM to provide quantitative data on surface features makes it an invaluable tool for quality control and for understanding how surface morphology can impact the material's performance in applications such as catalysis and electronics. oxinst.com

AFM Analysis of Molybdenum Nitride Surface Roughness
MaterialDeposition/Treatment ConditionMeasured Surface Roughness (RMS)Reference
Mo FilmSubstrate Temperature 250°C1.0 nm researchgate.net
Mo FilmSubstrate Temperature 100°C2.7 nm researchgate.net
Mo-Mo₂N CoatingN/A< 2.4 nm researchgate.net

Adsorption and Surface Reactivity Probing Techniques

Understanding the surface chemistry of molybdenum nitride is paramount for its application in catalysis. Techniques that probe the adsorption of molecules and the subsequent surface reactions provide critical information about the nature and number of active sites, as well as the reaction mechanisms.

Temperature-Programmed Desorption (TPD) and Temperature-Programmed Reaction (TPR) are powerful techniques for characterizing the surface reactivity of molybdenum nitride catalysts. TPD involves monitoring the desorption of pre-adsorbed probe molecules as the temperature is increased, providing information about the nature and strength of adsorption sites. TPR, on the other hand, follows the reaction of the material with a reactive gas stream as a function of temperature, often to study its reducibility.

TPD studies using carbon monoxide (CO) as a probe molecule on alumina-supported molybdenum nitride (Mo₂N/Al₂O₃) have revealed the presence of at least two distinct CO adsorption sites. acs.org TPD combined with mass spectrometry (TPD-MS) showed two CO desorption peaks at 373 K and approximately 473 K. acs.org These findings, in conjunction with infrared spectroscopy, suggest that CO adsorbs on both molybdenum and nitrogen sites on the fresh catalyst surface. acs.orgrsc.org

Hydrogen temperature-programmed reduction (H₂-TPR) is used to assess the reducibility of molybdenum nitride and its precursors. H₂-TPR profiles of MoN catalysts can reveal the temperatures at which different phases of molybdenum nitride are reduced or transformed. researchgate.netresearchgate.net For instance, the transformation of γ-Mo₂N to the nitrogen-deficient β-Mo₂N phase, and its subsequent reduction to metallic molybdenum at higher temperatures, can be monitored by observing the consumption of hydrogen and the release of nitrogen. mdpi.com

TPD/TPR Findings for Molybdenum Nitride Catalysts
TechniqueCatalystProbe Molecule/ReactantKey FindingsReference
TPD-MSMo₂N/Al₂O₃COTwo CO desorption peaks observed at 373 K and ~473 K, indicating different adsorption sites. acs.org
H₂-TPRγ-Mo₂NH₂Monitors the transformation of γ-Mo₂N to β-Mo₂N and subsequently to metallic Mo. mdpi.com

Volumetric chemisorption is a standard technique for quantifying the number of accessible active sites on the surface of a catalyst. This method involves the controlled dosing of a probe molecule that selectively adsorbs onto the active sites, and the amount of gas adsorbed is measured volumetrically.

For molybdenum nitride catalysts, CO is often used as a probe molecule in volumetric chemisorption experiments. Studies on alumina-supported molybdenum nitride have shown that the CO uptake increases significantly when a passivated sample is re-nitrided at elevated temperatures (e.g., 723 K and above). acs.org This suggests that the nitridation process generates a higher number of active sites capable of adsorbing CO.

The results from volumetric chemisorption, when combined with other techniques like FTIR and TPD-MS, provide strong evidence for the presence of different types of active sites on the surface of fresh molybdenum nitride. These sites are not limited to molybdenum atoms in low valence states but also include active nitrogen sites that can react with CO. acs.org The quantification of these active sites is crucial for determining intrinsic catalytic activities and for understanding how catalyst preparation methods influence the surface chemistry. acs.org

Volumetric Chemisorption Data for Molybdenum Nitride Catalysts
CatalystProbe MoleculeObservationInterpretationReference
Mo₂N/Al₂O₃COCO uptake significantly increases after nitridation at ≥ 723 K compared to a reduced sample.Suggests the presence of both Mo and N active sites. acs.org

Computational and Theoretical Investigations of Molybdenum Nitride Systems

First-Principles Calculation Frameworks (e.g., Density Functional Theory)

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to investigate the structural, electronic, and chemical properties of molybdenum nitride. DFT allows for the calculation of the electronic structure and total energy of a system from the fundamental laws of quantum mechanics, without the need for empirical parameters.

Molybdenum nitride is known to exist in several crystal structures, and DFT calculations have been crucial in determining their relative thermodynamic stability. aps.org Theoretical studies predict that hexagonal phases of MoN are generally more stable than cubic structures at ambient conditions. researchgate.netbohrium.comaps.org The rocksalt (B1-type) cubic phase of MoN, while of great interest for its predicted superconducting properties, is considered thermodynamically metastable. aps.orgresearchgate.net

First-principles calculations are used to construct a convex hull of formation energies for the Mo-N system. This allows for the prediction of the most stable phases at a given composition. researchgate.net Theoretical studies have identified several stable or low-energy phases, including hexagonal δ-MoN, tetragonal β-Mo₂N, and cubic γ-Mo₂N. researchgate.netmdpi.com Calculations also suggest that for nitrogen-to-metal ratios (x) less than 0.42, cubic or tetragonal structures are more stable, while hexagonal structures are favored at higher nitrogen concentrations. researchgate.net The synthesis of specific MoN phases can be kinetically controlled, leading to the formation of metastable structures not predicted by equilibrium thermodynamics. researchgate.netresearchgate.net

Table 1: Comparison of Theoretically Predicted MoN Phases

Phase NameCrystal SystemSpace GroupStability StatusKey Predicted Property
δ₁-MoN HexagonalP6m2StableHigh Hardness
δ₂-MoN HexagonalP6₃/mmcStable-
δ₃-MoN Hexagonal-StableHighest Bulk Modulus
γ-MoN Cubic (B1)Fm3mMetastableHigh Tc Superconductivity
β-Mo₂N TetragonalI4₁/amdStable at low temp.Catalytic Activity
γ-Mo₂N CubicFm3mStable at high temp.Catalytic Activity

This table is generated based on data from multiple theoretical studies. aps.orgresearchgate.netmdpi.commdpi.com

DFT calculations provide detailed information about the electronic band structure and the density of states (DOS) of MoN, which are fundamental to understanding its physical properties. These calculations reveal that MoN phases are metallic, characterized by a finite density of states at the Fermi level (EF). nih.govacs.orgresearchgate.net The bonding in molybdenum nitride is complex, exhibiting a combination of metallic, covalent, and ionic characteristics. bohrium.commdpi.com

The analysis of charge density distributions and projected density of states (PDOS) shows strong hybridization between the Mo 4d and N 2p orbitals, which is indicative of covalent bonding. aps.orgmdpi.com This covalent network, particularly in the hexagonal phases, is believed to be responsible for the high hardness and incompressibility of these materials. mdpi.comresearchgate.net Concurrently, a significant charge transfer from molybdenum to nitrogen atoms points to a substantial ionic component in the bonding. bohrium.com This mixed bonding character is a hallmark of transition metal nitrides and is crucial to their unique combination of properties. mdpi.com The electronic structure is also key to its catalytic properties, with the d-band of MoN resembling that of noble metals like platinum. researchgate.net

The catalytic activity of molybdenum nitride is intrinsically linked to its surface properties. DFT slab calculations are used to model MoN surfaces and simulate the adsorption of various molecules, providing insights into reaction mechanisms at the atomic level. Studies have investigated the adsorption of catalytically relevant molecules such as N₂, H₂, CO, CO₂, O₂, and NH₃ on different MoN surface facets. xmu.edu.cnacs.orgrsc.org

These simulations determine the preferred adsorption sites, adsorption energies, and changes in the electronic structure upon adsorption. For instance, DFT studies on γ-Mo₂N have identified the (111) surface as being particularly reactive for nitrogen reduction due to its ability to adsorb N₂ in a side-on configuration, which facilitates the activation of the strong N≡N triple bond. nih.govrsc.org Calculations have shown that MoN surfaces possess strong reducing power, capable of dissociatively adsorbing molecules like CO and O₂. xmu.edu.cn The study of ammonia (B1221849) (NH₃) decomposition on the MoN(0001) surface revealed that the N-terminated surface is the most stable and that the reaction proceeds via a step-by-step dehydrogenation mechanism. rsc.org These computational findings are essential for understanding the catalytic pathways and for designing more efficient catalysts. nih.gov

Table 2: Calculated Adsorption Properties on MoN Surfaces

AdsorbateMoN Phase/SurfacePreferred Adsorption SiteKey Finding
N₂ γ-Mo₂N (111)Side-onActivates N-N bond for reduction nih.govrsc.org
H₂ Co₃Mo₃N (111)Dissociative on Co or Mo clustersCo-adsorption with N₂ is possible acs.org
NH₃ MoN (0001)Top siteStep-wise dehydrogenation mechanism rsc.org
CO₂ β-Mo₂N (100)Lewis basic sitesIndicates surface basicity xmu.edu.cn
O₂ VariousDissociativeStrong exothermic adsorption indicates high reducing ability xmu.edu.cn

Point defects, such as nitrogen vacancies, play a critical role in the properties and performance of molybdenum nitride, particularly in catalysis. mdpi.com DFT calculations are employed to determine the formation energies of various point defects, providing a measure of their stability and concentration under different conditions.

Calculations across a range of transition metal nitrides have generally shown that nitrogen vacancies are more favorable to form than metal vacancies. rsc.org There is a linear correlation between the N-vacancy formation energy and the bulk formation energy of the nitride, suggesting that more stable nitrides are less prone to forming N-vacancies. rsc.org In the context of catalysis, nitrogen vacancies on MoN surfaces are often considered active sites for reactions. researchgate.net For instance, the surface of γ-Mo₂N is known to be rich in nitrogen vacancies, which contributes to its high catalytic activity. mdpi.com Theoretical studies also investigate the electronic structure of these defects, revealing that they can introduce new states within the band structure, which can significantly alter the material's electronic and chemical properties. mpg.de

Molecular Dynamics and Monte Carlo Simulations

While first-principles calculations are powerful for static properties and small systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior and thermodynamic properties of materials over longer timescales and larger length scales.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the study of time-dependent phenomena such as phase transformations, diffusion, and the response to external stimuli like temperature and pressure. In the context of MoN, MD could be used to simulate the deposition process of thin films to understand growth mechanisms or to study the thermal stability and melting behavior of different phases.

Monte Carlo simulations use random sampling to compute properties of a system. They are particularly useful for studying equilibrium properties, such as phase diagrams and order-disorder transitions. For MoN, MC methods could be applied to model the distribution of nitrogen vacancies within the lattice at different temperatures and nitrogen partial pressures, which is crucial for understanding the non-stoichiometric nature of many molybdenum nitride phases.

Microkinetic Modeling of Reaction Pathways

For molybdenum nitride catalysts, microkinetic models have been developed to understand complex reaction networks like hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and ammonia synthesis. mdpi.comrsc.orgfit.edu By simulating the reaction under realistic temperature and pressure conditions, these models can predict reaction rates, catalyst selectivity, and surface coverage of reaction intermediates. They can also identify the rate-determining steps and the most abundant surface species. For example, DFT calculations have been used to map out the potential energy surface for N₂ fixation and reduction to ammonia on various MoN surfaces, providing the fundamental data needed to construct a microkinetic model for this important industrial process. rsc.orgnih.gov This modeling approach is invaluable for catalyst optimization, as it allows for a systematic, theory-driven exploration of how modifications to the catalyst's structure or composition might enhance its performance. researchgate.net

Design Principles Derived from Computational Studies

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT) and machine learning (ML), have become indispensable tools for the rational design of molybdenum nitride (MoN) systems. These studies provide fundamental insights into structure-property relationships, allowing researchers to predict material behavior and screen for promising candidates for various applications, especially in catalysis. The principles derived from these computational approaches offer a powerful framework for designing next-generation MoN-based materials with enhanced performance and specific functionalities.

Electronic Structure Engineering for Catalytic Activity

A primary design principle that has emerged from computational studies is the targeted tuning of the electronic structure of MoN to optimize its catalytic properties. DFT calculations have established a direct link between the electronic characteristics of a catalyst and its intrinsic activity. nih.gov

One key strategy involves the modification of MoN with other transition metals. For instance, in the context of chemical looping ammonia synthesis (CLAS), DFT calculations have been used to create a multistage design strategy. This approach connects microscopic electronic structure fingerprints, such as charge transfer and spin polarization of modifying metals, to the catalyst's intrinsic activity. nih.govfigshare.com A comparative study of M-Mo₃N systems (where M = Co, Fe, Ni) demonstrated that these electronic descriptors could successfully predict catalytic performance. nih.gov

Table 1. Computationally Predicted Reactivity Order of Molybdenum-Based Nitrides for Ammonia Synthesis nih.gov
CatalystRelative Reactivity OrderKey Electronic Descriptor Principle
Ni₃Mo₃N1 (Highest)Activity correlates with electron-transfer and spin polarization characteristics of the modifying magnetic metals.
Co₃Mo₃N2
Fe₃Mo₃N3
Mo₂N4 (Lowest)

Similarly, for the electrochemical nitrogen reduction reaction (NRR), computational screening of single-molybdenum atom catalysts has revealed that the choice of coordinating ligands is crucial. The ligands directly mediate the electronic structure of the Mo active site, specifically by shifting its d-band center relative to the Fermi energy. uq.edu.auacs.org This shift governs the binding strength of N₂ and reaction intermediates, thereby controlling the catalytic activity and selectivity. Studies have identified specific ligand combinations that result in promising catalytic performance with low overpotentials. uq.edu.auacs.org

Table 2. Promising Single-Mo Catalysts for NRR Identified via Computational Screening acs.org
Catalyst SystemCoordinating LigandsCalculated Overall OverpotentialDesign Principle
Mo-BC₂Boron, Carbon< 0.60 VLigands shift the Mo d-band center toward the Fermi energy, optimizing binding of NRR intermediates.
Mo-PC₂Phosphorous, Carbon< 0.60 V
Mo-PB₂Phosphorous, Boron< 0.60 V

Surface and Facet-Dependent Reactivity

Another critical design principle derived from DFT is that the catalytic reactivity of MoN is highly anisotropic and depends on the specific crystal facet exposed. Computational studies on the electrochemical conversion of nitrogen to ammonia on γ-Mo₂N surfaces have quantified the reactivity of different facets. rsc.org The calculations, based on free energy profiles, show a distinct order of reactivity, with the (111) surface being the most active. rsc.org This enhanced activity is attributed to two key factors: the ability of the (111) surface to adsorb N₂ in a side-on configuration, which helps activate the strong N≡N bond, and its high affinity for nitrogen adatoms, which prevents the surface from being passivated by hydrogen at low cell potentials. rsc.org This principle guides the synthesis of MoN nanocrystals to preferentially expose the most active facets.

Table 3. Facet-Dependent Reactivity of γ-Mo₂N for Electrochemical N₂ Reduction rsc.org
Crystal FacetReactivity OrderRequired Cell PotentialReason for Reactivity
(111)1 (Highest)-0.7 VFavors side-on N₂ adsorption and has a high affinity for N-adatoms.
(101)2-1.2 VLess favorable N₂ adsorption and/or lower affinity for N-adatoms compared to (111).
(100/010)3 (Lowest)-1.4 V
(001)3 (Lowest)-1.4 V

Ligand Modification and Surface Decoration

Computational screening has proven to be a powerful tool for designing molecular catalysts and surface modifications involving MoN. In molybdenum-based molecular catalysts for nitrogen fixation, the design of the surrounding ligands is paramount. Theoretical studies on PCP-type pincer ligands have established a clear design principle: introducing electron-withdrawing substituents to the ligand enhances its π-accepting ability. researchgate.netoup.com This electronic effect stabilizes the lowest unoccupied molecular orbital (LUMO) of the corresponding Mo-nitride (Mo≡N) complex, which is advantageous for the subsequent proton-coupled electron transfer steps that convert the nitride to ammonia. researchgate.netoup.com

Furthermore, the combination of DFT and machine learning has been used to guide the design of MoN surfaces modified with precious metals. researchgate.net For ethanol (B145695) reforming, computational models predicted that a monolayer of platinum on a Mo₂N surface (Pt/Mo₂N) would be a highly active and selective catalyst, potentially exhibiting a threefold higher reforming activity than a pure platinum surface. researchgate.net This approach allows for the rational design of catalysts that minimize precious metal loading while maximizing performance, with the principle being that the nitride support modifies the electronic properties of the precious metal overlayer to enhance specific reaction pathways. researchgate.net

Phase Stability Prediction

Beyond catalysis, first-principles calculations are fundamental in establishing design principles related to the synthesis and stability of different molybdenum nitride phases. By calculating the total energy and other thermodynamic properties of various crystal structures, it is possible to predict which phases are most stable. researchgate.net For the Mo-N system, theoretical studies have found that hexagonal phases of MoN tend to be more stable than cubic ones. researchgate.net These computational predictions are crucial for guiding synthetic efforts toward achieving desired crystal structures with specific properties, such as hardness and electronic behavior.

Table 4. Computationally Determined Properties of MoN Phases researchgate.net
MoN PhaseCrystal StructureRelative StabilityCalculated Bulk Modulus (GPa)
δ₃-MoNHexagonalHexagonal phases are generally more stable than cubic phases.379
c-MoNCubic (nonstoichiometric)348

Surface Science and Interfacial Chemistry of Molybdenum Nitride

Active Site Identification and Characterization on MoN Surfaces

The catalytic activity of molybdenum nitride is intrinsically linked to the nature and distribution of active sites on its surface. Research has identified that MoN surfaces can possess at least two types of active sites for hydrodenitrogenation (HDN) reactions: modestly active sites on the particles themselves and highly active sites located at the grain boundaries. fit.edu The stoichiometry of the most active catalysts, with a nitrogen-to-molybdenum ratio near unity, suggests that MoN is the active phase, potentially concentrated at these grain boundaries. fit.edu

Characterization of these active sites has been advanced through techniques such as Fourier-transform infrared spectroscopy (FTIR), temperature-programmed desorption-mass spectrometry (TPD-MS), and volumetric chemisorption, often using probe molecules like carbon monoxide (CO). Studies on fresh Mo₂N/Al₂O₃ have revealed the presence of both molybdenum and nitrogen sites that are active for CO adsorption. acs.orgrsc.org Adsorbed CO gives rise to distinct IR bands at 2045 cm⁻¹ and 2200 cm⁻¹, corresponding to CO adsorbed on molybdenum sites (forming linearly adsorbed CO) and nitrogen sites (forming surface NCO species), respectively. acs.orgrsc.org The position of the CO band on molybdenum suggests that the surface molybdenum atoms are slightly positively charged (Moδ+, where 0 < δ < 2). acs.org

In ternary systems like cobalt-molybdenum nitride (Co₃Mo₃N), photo-oxidation can lead to the formation of a Co-rich outer layer that provides active sites for photocatalytic oxygen evolution, while a Mo-rich sublayer facilitates charge transfer. researchgate.netnih.gov The edge sites of nanomaterials, including molybdenum-based compounds, are often considered to be highly active catalytic centers due to their unique coordination environment. nih.gov

Interactive Table: Spectroscopic Signatures of Active Sites on Molybdenum Nitride Surfaces

Probe MoleculeAdsorption SiteSpectroscopic Signature (IR Band)Inferred Surface Species
COMolybdenum2045 cm⁻¹Linearly adsorbed CO on Moδ+
CONitrogen2200 cm⁻¹Surface NCO species

Adsorption and Desorption Phenomena on MoN Surfaces

The interaction of molecules with MoN surfaces through adsorption and desorption is a fundamental aspect of its surface chemistry. Temperature-programmed desorption-mass spectrometry (TPD-MS) of CO from Mo₂N/Al₂O₃ shows two distinct desorption peaks at 373 K and approximately 473 K, indicating the presence of at least two different types of CO adsorption sites on the catalyst surface. acs.org

Density functional theory (DFT) calculations have been employed to further understand CO chemisorption on γ-Mo₂N(100) surfaces. These studies have explored various bonding modes, including a μ₄-bonding mode of CO on the stoichiometric (100) surface, which has a binding energy comparable to that of on-top metallic sites (ΔHads ≈ -1.4 eV). acs.org In contrast, CO binding to nitrogen adatoms is an endothermic process. acs.org However, on a fully nitrogen-covered or nitrided surface, the formation of a chemisorbed NCO species becomes an exothermic reaction (ΔHads = -0.76 eV). acs.org The vibrational frequencies of adsorbed CO are sensitive to the chemical nature of the surface rather than the coordination number of the metallic atoms. acs.org

The adsorption behavior is not limited to small molecules. The adsorption of larger organic molecules, such as porphyrins, has been studied on related layered materials, revealing that van der Waals interactions between the adsorbate and the substrate play a significant role. researchgate.net

Interactive Table: Desorption Temperatures of CO from MoN Surfaces

Desorption PeakTemperature (K)Associated Adsorption Site
Peak 1373Weaker binding site
Peak 2~473Stronger binding site

Surface Reconstruction and Dynamics

Molybdenum nitride surfaces are not static and can undergo reconstruction, a process where surface atoms rearrange into a structure different from the bulk. The near-surface region of high-surface-area molybdenum nitrides can exhibit both a different crystal structure and composition compared to the bulk material. umich.edu For instance, while the bulk may have a γ-Mo₂N (fcc) structure, the near-surface can adopt a body-centered lattice structure. umich.edu This near-surface region is often considered a crystalline oxynitride due to the incorporation of oxygen, a remnant from the oxide precursor used in synthesis. umich.edu

In more complex systems, such as ternary cobalt-molybdenum nitrides (Co₃Mo₃N), the surface can undergo significant reconstruction under specific conditions like photo-oxidation. researchgate.netnih.gov This process can transform an initially uniform surface oxide layer into a bilayer structure, consisting of an amorphous Co-rich oxide surface layer and a subsurface Mo-N layer. researchgate.netnih.gov This reconstruction can also lead to changes in bond lengths, such as a shortened Co-Mo bond, which in turn influences the adsorption properties of the surface and enhances its catalytic performance. researchgate.netnih.gov

Role of Surface Defects in Reactivity

Surface defects, such as vacancies, play a crucial role in the reactivity of molybdenum nitride and related materials. Nitrogen vacancies, in particular, are often implicated as active sites for the adsorption and activation of molecules. It has been shown that nitrides containing surface nitrogen vacancies can activate N₂. nih.gov These vacancies can be generated with a low formation energy and are efficient at binding and activating N₂ molecules. nih.govresearchgate.net

In graphitic carbon nitride, a related nitrogen-containing material, nitrogen vacancies can induce the formation of midgap states below the conduction band edge. acs.org These vacancies can act as selective adsorption and activation sites for N₂. rsc.org The unique chemical environment created by these vacancies can also influence the deposition and dispersion of co-catalysts, such as platinum nanoparticles, leading to highly dispersed, ultrasmall particles that enhance photocatalytic activity. acs.org While an optimal density of vacancies can significantly boost reactivity, an excessive concentration can act as recombination centers, which is detrimental to performance. acs.org

Interfacial Phenomena in Composite and Heterostructured MoN Systems

In heterostructured systems, the interface can facilitate charge transfer and create unique active sites. For example, in MoON/SSM flexible electrodes, which consist of Mo₂N, MoO₂, and MoO₃ phases, the synergistically coupled interfaces and junctions between these nanostructures are credited with remarkable pseudocapacitive kinetics. researchgate.net The interface between molybdenum nitride and an ionomer like Nafion is also a key component in electrochemical capacitors. electrochem.org The study of interfacial phenomena is essential for understanding and designing advanced MoN-based materials for a wide range of applications, from catalysis to energy storage. nih.govresearchgate.netelsevier.com

Mechanistic Studies in Molybdenum Nitride Mediated Catalytic Processes

Ammonia (B1221849) Synthesis and Decomposition Reaction Mechanisms

Molybdenum nitride has been identified as a highly active catalyst for ammonia synthesis, with a mechanism that can be significantly influenced by the catalyst's structure and surface properties. The process generally involves the activation of dinitrogen and its subsequent hydrogenation, often implicating the catalyst's own lattice structure in the reaction cycle.

The activation of the highly stable dinitrogen (N₂) molecule, with its strong N≡N triple bond, is a critical first step in ammonia synthesis. On molybdenum nitride surfaces, N₂ activation can occur at various sites and through different configurations. Nitrogen vacancies on the MoN framework are often identified as the primary active sites. mdpi.commdpi.com

N₂ can adsorb in several ways:

End-on configuration: The N₂ molecule binds to a single surface metal atom through one of its nitrogen atoms. This configuration is common at nitrogen vacancies. mdpi.commdpi.com

Side-on configuration: The N₂ molecule binds to multiple surface atoms, with its bond parallel to the surface. This mode significantly weakens the N≡N bond. mdpi.comguildhe.ac.uk

Tilt end-on configuration: An unusual configuration where the N₂ molecule adsorbs at an angle, for instance, a 155° tilt has been observed on Co₃Mo₃N surfaces. guildhe.ac.uk

Density Functional Theory (DFT) calculations have shown that nitrogen vacancies can effectively activate N₂ by weakening the triple bond. guildhe.ac.ukacs.org The interaction involves electron transfer from the catalyst's metal centers to the antibonding orbitals of the N₂ molecule, thereby facilitating its subsequent reaction. acs.org

Table 1: N₂ Adsorption Configurations on Molybdenum Nitride Surfaces

Adsorption ConfigurationDescriptionTypical Active SiteEffect on N≡N Bond
End-onN₂ molecule binds via one nitrogen atom.Nitrogen VacancyModerate weakening
Side-onN₂ molecule binds parallel to the surface via both nitrogen atoms.Interface of metal clusters and MoN frameworkSignificant weakening and activation
Tilt End-onN₂ molecule binds at a distinct angle to the surface.Co₈ clusters on Co₃Mo₃NIntermediate weakening

Following N₂ activation, the adsorbed nitrogen species undergo a stepwise hydrogenation process to form ammonia. The exact sequence can vary depending on the reaction pathway. For an associative pathway, the sequence involves the progressive addition of hydrogen to the intact N₂ molecule, forming intermediates like diazene (B1210634) (N₂H₂) and hydrazine (B178648) (N₂H₄). mdpi.com These intermediates subsequently decompose to produce ammonia. mdpi.com

In a dissociative pathway, the N≡N bond is cleaved first to form atomic nitrogen (N) adsorbed on the surface. The hydrogenation sequence then proceeds as: N → NH* → NH₂* → NH₃*

A distinguishing feature of catalysis by metal nitrides like MoN is the participation of lattice nitrogen in the reaction, a process described by the Mars-van Krevelen (MvK) mechanism. mdpi.comresearchgate.netresearchgate.net In this mechanism, surface nitrogen atoms from the MoN crystal lattice are hydrogenated to produce ammonia. nih.gov This creates a nitrogen vacancy (*) on the surface.

The catalytic cycle is then completed when a gas-phase N₂ molecule adsorbs into this vacancy, dissociates, and replenishes the lattice. researchgate.net The key steps are:

Hydrogenation of lattice nitrogen (N_lat) to form NH₃.

Desorption of NH₃, leaving a nitrogen vacancy (*).

Adsorption and dissociation of N₂ into the vacancy, regenerating the active surface.

The formation energy of these nitrogen vacancies is a crucial descriptor for the catalytic activity. nih.gov A lower vacancy formation energy facilitates the MvK mechanism. Studies have shown that surfaces with a high concentration of nitrogen vacancies are catalytically active. acs.orgresearchgate.net These vacancies not only participate in the MvK cycle but also serve as sites for N₂ adsorption and activation in other pathways. mdpi.comguildhe.ac.ukresearchgate.net

Two primary mechanistic pathways are considered for ammonia synthesis on molybdenum nitride: the associative and dissociative routes. mdpi.commdpi.com

Associative Pathway: Often linked to the Eley-Rideal or a Mars-van Krevelen type mechanism, this pathway involves the hydrogenation of the adsorbed N₂ molecule before the N≡N bond is broken. mdpi.commdpi.com Intermediates such as diazene (N₂H₂) and hydrazine (N₂H₄) are formed. mdpi.com This pathway can be kinetically favorable as it may present lower activation barriers for the initial hydrogenation steps compared to the direct dissociation of N₂. mdpi.com

Dissociative Pathway: This route, often described by the Langmuir-Hinshelwood mechanism, begins with the cleavage of the N≡N bond to form two adsorbed nitrogen atoms. mdpi.com These atoms are then sequentially hydrogenated to form ammonia. mdpi.com The active site for this mechanism can be at the interface of metal clusters and the molybdenum nitride framework. mdpi.com

On catalysts like Co₃Mo₃N, both mechanisms have been studied computationally. mdpi.comresearchgate.net The associative Eley-Rideal/Mars-van Krevelen mechanism often proceeds via nitrogen vacancies, while the dissociative Langmuir-Hinshelwood mechanism may occur at the interface of cobalt clusters and the MoN support. mdpi.com The relative energy barriers of the key steps determine which pathway is dominant under specific reaction conditions. researchgate.net

Table 2: Comparison of Mechanistic Pathways for Ammonia Synthesis on MoN

FeatureAssociative Pathway (e.g., Eley-Rideal/MvK)Dissociative Pathway (e.g., Langmuir-Hinshelwood)
Initial N₂ StepStepwise hydrogenation of adsorbed N₂. mdpi.comDissociation of N₂ into adsorbed atomic nitrogen. mdpi.commdpi.com
Key IntermediatesDiazene (N₂H₂), Hydrazine (N₂H₄). mdpi.comNH, NH₂. mdpi.com
N-N Bond CleavageOccurs late in the reaction sequence.Occurs at the beginning of the reaction sequence.
Typical Active SitesNitrogen vacancies. mdpi.commdpi.comMetal cluster/MoN interface. mdpi.com

Kinetic modeling, often coupled with DFT calculations, provides a quantitative understanding of the reaction rates and surface dynamics during ammonia synthesis on molybdenum nitride. Microkinetic models are developed by incorporating the elementary reaction steps of the proposed mechanisms, including adsorption, desorption, and surface reaction steps. nih.gov

Hydrodeoxygenation (HDO) Reaction Pathways

While extensively studied for ammonia synthesis, molybdenum nitride and related compounds like molybdenum carbide and oxide are also effective catalysts for hydrodeoxygenation (HDO). HDO is a crucial process for upgrading biomass-derived oils by removing oxygen. The reaction pathway typically involves the cleavage of C-O bonds with the aid of hydrogen, converting oxygenated compounds into hydrocarbons and water. mit.edumit.edu

Over molybdenum-based catalysts, the HDO of model compounds like m-cresol (B1676322) proceeds via selective cleavage of the C-O bond without saturating the aromatic ring, yielding products like toluene. mit.eduresearchgate.net The active sites are often partially reduced, coordinatively unsaturated metal centers. researchgate.net For instance, in molybdenum oxides, Mo⁵⁺ species have been identified as playing a critical role in the HDO process. mit.edumit.edu The reaction is thought to proceed through a series of consecutive dehydration and hydrogenation steps. dtu.dk The support material can play a significant role by stabilizing these intermediate oxidation states of molybdenum, preventing over-reduction to less active metallic forms. mit.edu

C-O Bond Scission Mechanisms

Molybdenum nitride has demonstrated significant activity in the hydrodeoxygenation (HDO) of biomass-derived oxygenates, a critical step in the production of biofuels and value-added chemicals. The mechanism of C-O bond scission on molybdenum nitride surfaces has been a subject of detailed investigation.

Fundamental surface science studies, combined with theoretical calculations, have provided insights into the C-O bond cleavage pathways. For instance, in the HDO of glycerol (B35011), molybdenum nitride (specifically γ-Mo₂N) has been shown to be capable of cleaving two or even three C-O bonds. acs.orgacs.org Temperature-programmed desorption (TPD) experiments have revealed the formation of products such as allyl alcohol, propanal, and propylene (B89431) from glycerol over a clean Mo₂N surface, indicating the scission of two and three C-O bonds, respectively. acs.orgacs.org

High-resolution electron energy loss spectroscopy (HREELS) has been employed to identify surface intermediates, suggesting that C-H bond activation occurs readily on the Mo₂N surface. acs.org Density functional theory (DFT) calculations have further elucidated the reaction mechanism, revealing that the surface nitrogen atoms on Mo₂N play a crucial role. These nitrogen atoms can interact with the hydrogen atoms of the reactant molecules, effectively blocking some of the molybdenum sites. This site-blocking effect is believed to be a key factor in enabling the selective scission of C-O bonds. acs.org

The reaction pathways for glycerol deoxygenation on a Mo₂N surface can be summarized as follows:

Three C-O bond scissions: leading to the formation of propylene. acs.org

Two C-O bond scissions: resulting in the production of allyl alcohol and propanal. acs.org

These findings highlight the intrinsic ability of molybdenum nitride to facilitate deep deoxygenation through multiple C-O bond cleavages.

Selective Deoxygenation Strategies

Achieving selective deoxygenation, where only specific C-O bonds are cleaved, is a significant challenge in catalysis. In the context of molybdenum nitride, surface modification has emerged as a viable strategy to tune the selectivity of C-O bond scission.

One effective approach is the addition of a second metal to create a bimetallic catalyst. For example, the introduction of copper (Cu) onto a Mo₂N surface has been shown to significantly alter the reaction pathway for glycerol deoxygenation. acs.org While pure Mo₂N promotes the cleavage of multiple C-O bonds, the Cu-modified Mo₂N (Cu/Mo₂N) catalyst favors the scission of only one C-O bond, leading to the selective formation of acetol. acs.org

This change in selectivity is attributed to the creation of distinct active sites on the catalyst surface. The reaction proceeds on both the Mo₂N sites and the Cu sites, but with different outcomes:

On Mo₂N sites: Multiple C-O bond scissions occur, as described in the previous section. acs.org

On Cu sites: Only a single C-O bond is cleaved. acs.org

This demonstrates that the selectivity of molybdenum nitride catalysts can be rationally controlled by modifying the surface with a second metal, thereby providing a pathway to desired products in biomass conversion.

Hydrogen Evolution Reaction (HER) Mechanisms

Molybdenum nitride is considered a promising non-precious metal catalyst for the hydrogen evolution reaction (HER), a key process in electrochemical water splitting for hydrogen production. The efficiency of MoN in HER is intrinsically linked to the mechanisms of proton adsorption, electron transfer, and water dissociation on its surface.

The catalytic activity of molybdenum nitrides in HER is influenced by several factors, including their electronic structure, surface structural properties, and the ensemble effect of active sites. osti.gov The incorporation of nitrogen into the molybdenum lattice modifies the d-band electronic structure of molybdenum, which is believed to enhance its electron-donating capability and thus its catalytic activity for reactions like HER. osti.gov However, the performance of pure molybdenum nitride can be limited by the strong bonding between molybdenum and adsorbed hydrogen (Mo-H), which can hinder the final hydrogen release step. nih.gov

Different phases of molybdenum nitride can exhibit varying HER activities. Studies on molybdenum nitride thin films have shown a volcano-like relationship between HER activity and nitrogen content, with the β-Mo₂N phase demonstrating the highest activity. osti.gov This suggests that the crystallographic structure plays a significant role in determining the catalytic performance.

Proton Adsorption and Electron Transfer Processes

The adsorption of protons and the subsequent transfer of electrons are fundamental steps in the HER process. For molybdenum nitride catalysts, the strength of the Mo-H bond is a critical parameter. nih.gov An optimal binding energy is required: if the bond is too weak, proton adsorption will be inefficient, and if it is too strong, the release of H₂ will be hindered. nih.gov

To modulate the Mo-H binding energy and enhance HER activity, various strategies have been explored. One effective approach is the doping of molybdenum nitride with other elements. For example, doping with platinum (Pt) can modify the electronic structure of molybdenum. nih.gov The introduction of Pt leads to an enrichment of electrons around the Mo atoms, which in turn weakens the Mo-H bonding energy and facilitates the release of hydrogen gas. nih.gov

The formation of heterojunctions is another strategy to optimize the electronic properties of molybdenum nitride for HER. In a molybdenum selenide-molybdenum nitride (MoSe₂-Mo₂N) Schottky heterojunction, for instance, self-driven electron transfer can occur at the interface. rsc.org This not only optimizes the electronic structure but also tunes the hydrogen adsorption behavior, leading to enhanced HER performance. rsc.org

The inherent electronic properties of molybdenum nitride also play a role. The filling of molybdenum's d-bands by nitrogen atoms is thought to increase the electron density on the metal, promoting its ability to donate electrons, which is a favorable characteristic for the HER process. osti.gov

Water Dissociation Pathways

This highlights a key strategy for designing effective molybdenum nitride-based HER catalysts for alkaline environments: combining MoN with another material that exhibits superior water dissociation capabilities.

Other Catalytic Transformation Mechanisms (e.g., Acetylene (B1199291) Hydrogenation, CO Hydrogenation)

Beyond deoxygenation and HER, molybdenum nitride demonstrates catalytic activity in a range of other important chemical transformations, including the hydrogenation of alkynes and carbon oxides.

Acetylene Hydrogenation

Unsupported γ-Mo₂N has been shown to be a highly selective catalyst for the surface hydrogenation of acetylene, with a performance comparable to that of noble metals. rsc.org The high selectivity towards ethylene (B1197577) is a key advantage, as over-hydrogenation to ethane (B1197151) is often a challenge with traditional catalysts. iaea.org The reaction mechanism and the factors governing this high selectivity have been investigated, with thermo-kinetic parameters providing a molecular-level understanding of the unique hydrogenation capacity of γ-Mo₂N catalysts. rsc.org The surface Mo/N ratio has been linked to the catalytic performance, with a higher ratio potentially leading to higher specific acetylene hydrogenation rates but lower alkene selectivity. iaea.org

CO Hydrogenation

In the context of CO₂ hydrogenation, molybdenum nitride has been identified as an active and selective catalyst for the reverse water-gas shift (RWGS) reaction, which converts CO₂ and H₂ into CO and H₂O. frontiersin.orgnih.gov Specifically, γ-Mo₂N has been reported to exhibit high selectivity for CO production. frontiersin.orgnih.gov

Interestingly, the surface of molybdenum nitride catalysts can undergo dynamic changes during the reaction. For β-Mo₂N in the RWGS reaction, it has been observed that the catalyst surface can be activated by the reaction products, CO and H₂O. nih.gov This product-induced activation can lead to surface carbonization, transforming the surface into a more active state. nih.gov

While active for the RWGS reaction, supported molybdenum nitride catalysts have been found to be generally less active than their molybdenum carbide counterparts for CO₂ hydrogenation under similar conditions. frontiersin.org The oxidation state of molybdenum in Mo₂N, which is typically between +2 and +4, is believed to influence its catalytic behavior in CO₂ hydrogenation. frontiersin.org

Electrochemical Research Paradigms Involving Molybdenum Nitride

Electrocatalytic Reaction Mechanisms

Molybdenum nitride serves as a promising catalyst for several crucial electrochemical reactions. Its performance is deeply rooted in its structural and electronic properties, which dictate the reaction pathways and kinetics.

The electrochemical nitrogen reduction reaction (eNRR) offers an alternative to the energy-intensive Haber-Bosch process for ammonia (B1221849) synthesis. Molybdenum nitride is a promising catalyst for this reaction. chemistryviews.org Theoretical and experimental studies have begun to unravel the complex reaction pathways on MoN surfaces.

Computational studies using density functional theory (DFT) have investigated N₂ fixation on molybdenum nitride surfaces. chemistryviews.org On pristine Mo₅N₆ surfaces, it has been found that both molybdenum (Mo) and nitrogen (N) atoms can serve as active sites for the eNRR, albeit through different mechanistic pathways. chemistryviews.org The catalytic performance of Mo₅N₆ for the eNRR can be enhanced by anchoring specific species, such as single transition-metal atoms or metal dimers. chemistryviews.org

The typical mechanisms for eNRR on heterogeneous catalysts are categorized as either dissociative or associative (which includes alternating and distal pathways). researchgate.net Theoretical investigations on cuboctahedral Mo₁₃ nanoparticles suggest that electrochemical ammonia production can proceed via the direct protonation of adsorbed nitrogen atoms (N adatoms) and dinitrogen molecules (N₂ admolecules). rsc.org These pathways are predicted to have a low onset potential of approximately -0.5 V. rsc.org A significant finding is that the direct dissociation of the strong N≡N bond on the catalyst surface is likely hindered by a high activation barrier of 1.8 eV, making associative pathways more favorable under ambient conditions. rsc.org

The rational design of MoN-based catalysts involves tuning the coordination environment of the active Mo sites. rsc.org By modifying Mo centers with different heteroatoms, the electronic properties can be modulated to optimize nitrogen absorption and subsequent reduction, while suppressing the competing hydrogen evolution reaction. rsc.org

Table 1: Theoretical Performance Metrics for eNRR on Mo-based Catalysts

Catalyst System Proposed Pathway Key Findings
Pristine Mo₅N₆ Dual active sites (Mo and N) Mo and N atoms follow different mechanistic pathways for N₂ fixation. chemistryviews.org
Mo₁₃ Nanoparticles Direct protonation of N and N₂ Onset potential as low as -0.5 V; direct N₂ dissociation is unfavorable. rsc.org

The oxygen reduction reaction (ORR) is a fundamental process in fuel cells and metal-air batteries. Molybdenum nitrides have been investigated as potential non-precious metal catalysts for this reaction. nih.gov The catalytic activity of MoN is highly dependent on its crystal structure and composition. nih.govacs.org

Studies comparing different phases of molybdenum nitride have shown that monometallic hexagonal structures (like δ-MoN) exhibit improved ORR activities over the rock salt-type cubic structure (γ-Mo₂N). nih.govosti.gov This suggests that a higher molybdenum valence state or a more favorable coordination environment in the hexagonal structures is beneficial for the reaction. osti.gov Further enhancements in activity have been achieved with bimetallic nitrides, such as hexagonal cobalt molybdenum nitride (Co₀.₆Mo₁.₄N₂). nih.gov In acidic environments, this bimetallic catalyst demonstrates good stability and appears to facilitate the ORR primarily through a direct four-electron (4e⁻) pathway at potentials below 0.5 V versus the reversible hydrogen electrode (RHE). nih.govacs.org

Oxygen incorporation, either from synthesis or exposure to air, significantly impacts the catalytic behavior of MoN. acs.org Research on Mo-N thin films has revealed that the ORR performance is strongly correlated with the bulk composition. acs.org Specifically, a higher activity for the 4e⁻ ORR is observed for compositions with higher nitrogen-to-oxygen (N/O) and nitrogen-to-molybdenum (N/Mo) ratios. acs.org In situ studies using surface-sensitive X-ray techniques have shown that under ORR conditions, the MoN surface can undergo local ligand distortion, oxygen incorporation, and amorphization, which can tune the active sites and improve performance. researchgate.net

Table 2: ORR Performance of Various Molybdenum Nitride-Based Catalysts

Catalyst Electrolyte Onset Potential (V vs. RHE) Predominant Pathway
γ-Mo₂N Acidic Lower than hexagonal phases -
δ-MoN Acidic Higher than γ-Mo₂N -
Co₀.₆Mo₁.₄N₂ Acidic 0.713 4-electron pathway (<0.5 V) nih.govacs.org

The water oxidation reaction (OER), the anodic half-reaction of water splitting, is often a bottleneck due to its sluggish kinetics. Molybdenum nitride-based materials, particularly in composite forms, are being explored to enhance OER performance. Integrating various active sites into a multi-component system is a key strategy. nih.gov

An example is an iron-molybdenum nitride/molybdenum oxide (Fe-Mo₅N₆/MoO₃) composite, which has demonstrated excellent electrocatalytic performance for the OER. nih.gov This composite can achieve current densities of 10 and 20 mA cm⁻² at low overpotentials of 201 and 216 mV, respectively. nih.gov The enhanced performance is attributed to strong electronic interactions among the Fe, Mo₅N₆, and MoO₃ components, which accelerate the OER kinetics. nih.gov The presence of molybdenum oxide species alongside the nitride is crucial, as oxidized Mo species are often implicated as the active sites for water oxidation. acs.org

While much of the research on MoN has focused on the hydrogen evolution reaction (HER), the principles of catalyst design are often transferable. For instance, creating interfaces between nitrides and oxides, such as in Ni₀.₂Mo₀.₈N/MoO₂, can generate synergistic effects that accelerate reaction kinetics. rsc.org Density functional theory calculations have shown that such interfaces can lower the energy barriers for critical steps like water dissociation, a fundamental process in OER as well. rsc.org

Charge Transfer and Transport Phenomena at Electrode Interfaces

The efficiency of any electrochemical process is fundamentally governed by the ease of charge transfer and transport at the electrode-electrolyte interface. Molybdenum nitride possesses an unusual blend of metallic, covalent, and ionic bonding, which influences its electronic properties and interfacial charge transfer characteristics. mdpi.com The transfer of charge from molybdenum to nitrogen atoms imparts a degree of ionicity to the Mo-N bond. mdpi.com

Electrochemical impedance spectroscopy (EIS) is a powerful tool to probe these phenomena. Studies on Mo-based compounds have shown that factors like particle size and composition affect charge transfer resistance. rsc.org Nanostructured materials, for instance, can facilitate more rapid electron transfer due to their high surface area and shortened pathways for electron travel. rsc.org In a comparison between molybdenum carbide and nitride, EIS revealed that α-Mo₂C exhibits a lower charge transfer resistance than γ-Mo₂N for the hydrogen evolution reaction, highlighting how different compositions can alter interfacial kinetics. rsc.org

The concept of charge transfer is central to the behavior of heterostructures. researchgate.net At the interface between two different materials, a redistribution of charge can occur, leading to the emergence of new electronic states and properties that are not present in the individual components. researchgate.net This principle is leveraged in MoN-based composites, where the interface between MoN and another material (e.g., a metal oxide or a carbon support) can be engineered to optimize electronic conductivity and create highly active catalytic sites.

Electrode Interface Design and Engineering for Electrochemical Performance

The rational design of electrode interfaces is critical for maximizing the electrochemical performance of molybdenum nitride. Strategies focus on increasing the number of active sites, enhancing electronic conductivity, and improving structural stability. nih.gov These approaches are often synergistic.

One effective strategy is the creation of heterostructures and composites. As seen in OER and ORR catalysis, combining MoN with other materials like cobalt, iron, molybdenum oxide, or nitrogen-doped graphene can lead to superior performance. nih.govnih.gov This is a form of interface engineering where the goal is to create synergistic interactions that improve catalytic activity or charge transport. nih.gov For instance, anchoring MoN nanoparticles on nitrogen-doped graphene nanosheets creates an efficient electronic and ionic conducting network that enhances lithium storage capacity.

Surface and interface engineering can also involve:

Nanostructuring: Decreasing the particle size of MoN to the nanoscale increases the surface-area-to-volume ratio, exposing more active sites for catalysis. nih.gov

Porosity: Introducing a porous or hierarchical structure improves mass transport of reactants and products to and from the active sites. nih.gov

Surface Modification: The introduction of heteroatoms or defects on the surface can modulate the electronic structure of the active sites, thereby tuning their catalytic activity. nih.gov

Hybridization with Conductive Supports: Integrating MoN with highly conductive materials like carbon nanotubes or graphene mitigates issues of low intrinsic electronic conductivity and prevents the agglomeration of nanoparticles. nih.gov

At the atomic level, the coherency of the interface between MoN precipitates and a metal matrix can influence material properties. The segregation of solute atoms has been observed at incoherent interfaces characterized by misfit dislocations, while coherent interfaces remained free of such segregation. nih.gov This demonstrates the importance of controlling interfacial structure at the nanoscale.

Integration of MoN in Energy Storage Device Architectures

Beyond catalysis, molybdenum nitride is a promising material for energy storage applications, including lithium-ion batteries and electrochemical capacitors (supercapacitors).

In the context of lithium-ion batteries , MoN has been investigated as an anode material. A hybrid material composed of MoN nanoparticles (20-40 nm in diameter) homogeneously anchored on nitrogen-doped graphene nanosheets (MoN/GNS) has shown enhanced lithium storage capacity and excellent rate capability. The graphene network provides high electronic conductivity and a robust support structure, while the MoN nanoparticles offer high theoretical capacity for lithium storage.

For electrochemical capacitors , molybdenum nitrides have been explored as high-power electrode materials. semanticscholar.org Their performance is often compared to that of ruthenium oxide, a benchmark material for pseudocapacitors. The capacitive behavior of MoN arises from fast surface redox reactions (pseudocapacitance), which can store significantly more charge than electrical double-layer capacitance alone. The design of ternary composites, such as molybdenum disulfide/reduced graphene oxide/polyaniline, showcases a viable architectural strategy that could be adapted for MoN to create interconnected 3D networks that maximize the electrode-electrolyte interface and improve performance. frontiersin.org

Molybdenum nitride has also been considered for hydrogen storage applications. Doping MoN with other metals, such as nickel, has been shown to improve the hydrogen storage properties of metal hydrides like MgH₂. researchgate.net In such systems, the MoN acts as a catalyst to facilitate the absorption and desorption of hydrogen.

Structural Engineering and Defect Chemistry in Molybdenum Nitride Systems

Nanostructure and Morphology Control for Tailored Research Applications

The synthesis of molybdenum nitride with distinct morphologies such as quantum dots (0D), nanosheets (2D), and nanorods (1D) allows for the investigation of dimension-dependent properties.

Quantum Dots: Molybdenum nitride and oxide quantum dots (MON-QDs) have been successfully synthesized through a facile and environmentally friendly hydrothermal method, followed by a one-step calcination process in a pure nitrogen atmosphere. researchgate.net In this approach, graphene oxide is often used as a template to anchor the generated MON-QDs, resulting in a composite material where quantum dots with diameters of 1–3 nm are uniformly dispersed on nitrogen-doped graphene sheets. researchgate.net

Nanosheets: The fabrication of molybdenum nitride nanosheets often involves the nitridation of two-dimensional precursors like molybdenum disulfide (MoS₂). aip.orgacs.org This can be achieved by heating MoS₂ in the presence of ammonia (B1221849) (NH₃) at elevated temperatures, typically starting around 696°C. aip.org Depending on the reaction temperature, different phases of molybdenum nitride, such as Mo₅N₆, MoN, and Mo₂N, can be formed. aip.orgacs.org The resulting nanosheets can have thicknesses of several tens of nanometers. aip.org

Nanorods: One-dimensional molybdenum nitride nanostructures, including nanorods, have also been synthesized. For instance, Mo₃N₂ nanorods have been prepared and explored for their catalytic properties. researchgate.net The synthesis of binary metal nitride nanorods, such as nickel-molybdenum (B8610338) nitride (Ni₂Mo₃N), often employs a two-step process involving a hydrothermal method to create a precursor, followed by calcination and ammonolysis at high temperatures (e.g., 800°C). researchgate.netmdpi.com This approach yields nanorod arrays with a high density of active sites. researchgate.net

Table 1: Synthesis Methods for Different MoN Nanostructures

Nanostructure Precursor(s) Synthesis Method Key Parameters Resulting Phase(s)
Quantum Dots Ammonium molybdate, graphene oxide Hydrothermal followed by calcination Calcination temperature (e.g., 600°C) Mo₂N and MoO₂
Nanosheets Molybdenum disulfide (MoS₂) Nitridation with ammonia Temperature (e.g., 820-1120°C) Mo₅N₆, MoN, Mo₂N
Nanorods Nickel and molybdenum salts Hydrothermal followed by ammonolysis Ammonolysis temperature (e.g., 800°C) Ni₂Mo₃N, NiMoN

Introducing porosity into molybdenum nitride materials is a critical strategy for increasing their specific surface area, which in turn enhances the accessibility of active sites for catalytic reactions. Various methods have been developed to create porous MoN architectures.

One effective approach is the nitridation of molybdenum oxide precursors. rsc.org The synthesis of high-surface-area γ-Mo₂N can be achieved by the ammonolysis of precursors like MoO₃, H₂MoO₅, and H₂MoO₅·H₂O at temperatures around 650°C. rsc.org The choice of precursor and subsequent processing conditions significantly influences the final surface area and pore structure of the nitride material. rsc.org The transformation from molybdenum trioxide to β-Mo₂N, for example, is a non-topotactic process that disrupts the initial morphology and leads to an increase in the Brunauer–Emmett–Teller (BET) surface area. acs.org

Furthermore, porous single-crystalline Mo₂N has been successfully grown from non-porous molybdenum trioxide single crystals by carefully controlling the ammonia flow rate and pressure during the synthesis. researchgate.net This technique allows for the creation of microscale porous structures that facilitate charge transport and enhance catalytic performance. researchgate.net Another innovative method involves the use of polyethylene (B3416737) glycol as an inducing agent to synthesize porous Mo₂N nanoparticles from a precursor. rsc.org Additionally, highly porous "single-crystal-like" Mo₂N nanobelts have been fabricated, offering a unique combination of high surface area and crystallinity. mdpi.com

In some cases, molybdenum nitride nanodots have been embedded within N-doped porous hollow carbon nanochains, resulting in a hierarchical structure with both hollow cavities and porous walls. aip.org This composite architecture provides a high effective reaction chamber and numerous active sites. aip.org

Doping and Heteroatom Anchoring Strategies

The electronic properties and catalytic activity of molybdenum nitride can be further tailored through doping and the anchoring of heteroatoms. These strategies modify the local atomic and electronic structure, creating new active centers and enhancing performance.

Theoretical studies using density-functional-theory (DFT) have explored the anchoring of heteroatoms on Mo₅N₆ surfaces to boost their catalytic activity for the electrochemical nitrogen reduction reaction (eNRR). acs.orgrsc.org These studies suggest that anchoring specific single metal atoms, metal dimers, or heterodiatom pairs can significantly enhance the catalytic performance. acs.orgrsc.org

Experimentally, co-doping has been shown to be an effective strategy. For instance, hierarchically porous MoNi nitride nanowires have been doped with cobalt (Co), which improves both the electrical conductivity and the active surface area of the material, leading to enhanced electrocatalytic activity. rsc.org Another example is the co-doping of molybdenum nitride quantum dots with single atomic aluminum (Al) and oxygen (O). researchgate.net This "atomically interfacial engineering" approach allows for the fine-tuning of the electronic structure of Mo₂N, resulting in superior catalytic performance. researchgate.net The synthesis of such doped materials typically involves the inclusion of a precursor for the dopant element during the initial synthesis of the molybdenum nitride.

Fabrication of Heterostructured MoN Composites

Creating heterostructures by combining molybdenum nitride with other materials is a powerful strategy to leverage synergistic effects, such as enhanced charge transfer, improved stability, and the creation of multifunctional materials.

One common approach is the fabrication of MoN-metal heterostructures. For example, Ni/MoN heterostructure nanorod arrays have been grown on nickel foam through a process of synchronous reduction and nitrogenization using dicyandiamide. mdpi.com Similarly, alloy-based heterostructures like FeCo-Mo₀.₈₂N have been synthesized and supported on a conductive carbon matrix (FeCo-Mo₀.₈₂N/NC). researchgate.net

Magnetron sputtering is a versatile technique for depositing thin films of MoN-based composites. rsc.org By using a target containing both molybdenum and a secondary element in an argon-nitrogen atmosphere, nano-composite hard films can be fabricated. rsc.org Pulsed DC reactive sputtering is another physical vapor deposition method used for this purpose. researchgate.net

Chemical transformation of precursors is also a widely used method. For instance, molybdenum sulfide-molybdenum nitride composites can be prepared to enhance the electrical conductivity of the sulfide (B99878) component. aip.org The controlled nitridation of MoS₂ with ammonia or urea (B33335) can lead to the formation of MoN phases, and if the reaction is not carried to completion, a MoS₂/MoN heterostructure can be obtained. acs.org Furthermore, MoN can be integrated with carbon-based materials, such as graphitic carbon nitride (g-C₃N₄), to form heterojunctions that facilitate charge separation and improve photocatalytic activity. researchgate.net

Table 2: Fabrication Methods for Heterostructured MoN Composites

Heterostructure Components Fabrication Method
Metal/MoN Ni, MoN Synchronous reduction and nitrogenization on Ni foam
Alloy/MoN FeCo, Mo₀.₈₂N, NC Not specified in detail, involves synthesis on a conductive carbon substrate
Sulfide/MoN MoS₂, MoN Partial nitridation of MoS₂
Carbon-based/MoN g-C₃N₄, MoN Potential for ultrasonic dispersion or in-situ growth
Thin Film Composites Mo-based nitride, other metal/non-metal nitrides Magnetron sputtering, Pulsed DC reactive sputtering

Defect Engineering for Tailored Reactivity and Electronic States

The intentional introduction of defects, particularly vacancies, into the crystal lattice of molybdenum nitride is a key strategy for modulating its electronic structure and enhancing its catalytic reactivity. This approach, known as defect engineering, can create new active sites and alter the adsorption properties of the material.

Nitrogen vacancies are particularly important in molybdenum nitride. The creation of nitrogen-vacancy-rich MoN nanosheets has been shown to significantly improve their efficiency as electrocatalysts for the nitrogen reduction reaction. rsc.org These vacancies are believed to act as the primary active sites for the reaction. rsc.org Generally, defects on the surface of a catalyst can enhance its reactivity by providing unsaturated coordination sites that are more favorable for reactant binding. mdpi.com

The formation of vacancies in molybdenum nitride is thermodynamically feasible. Nitrogen vacancies are common in transition metal nitrides from groups 5 and 6 of the periodic table, as they contribute to the stabilization of the cubic phase. researchgate.net In addition to nitrogen (anion) vacancies, molybdenum (cation) vacancies can also be present in the cubic MoNₓ lattice, and their formation is energetically stable. researchgate.net The stoichiometry of the molybdenum nitride film, which can be controlled by parameters such as the nitrogen partial pressure during synthesis, influences the concentration of both molybdenum and nitrogen vacancies. aip.org

The presence of these defects has a profound impact on the electronic states of molybdenum nitride. Defects can introduce new electronic states within the band gap of the material, which can alter its conductivity and optical properties. mdpi.com For example, in other molybdenum-based materials like MoS₂ and MoTe₂, vacancies and dopants have been shown to create donor levels, reduce the band gap, and induce n-type conductivity. tandfonline.com Similarly, in the ternary nitride BP₃N₆, nitrogen vacancies have been found to create multiple mid-gap trap states. rsc.org The ordering of nitrogen vacancies in Mo-N thin films can also lead to the formation of different phases with distinct mechanical properties. aip.org

Future Research Directions and Emerging Paradigms for Molybdenum Nitride Research

Advanced In-Situ and Operando Characterization Development

A deeper understanding of the dynamic changes that molybdenum nitride undergoes during operational conditions is critical for optimizing its performance. mdpi.com While conventional characterization methods provide valuable structural and compositional information, they often fall short of capturing the transient species, active sites, and surface reconstructions that occur in real-time. mdpi.comcityu.edu.hk The development and application of advanced in-situ (under realistic reaction environments) and operando (while the reaction is occurring) characterization techniques are paramount to unraveling the fundamental mechanisms governing the functionality of MoN. aip.org

The burgeoning development of these advanced characterization techniques is reshaping the study of catalytic materials. mdpi.com By enabling real-time analysis, researchers can monitor dynamic changes in morphology, chemical bonding, and valence states, providing a clearer picture of the structure-activity relationship. mdpi.commdpi.com For instance, rigorous in-situ studies are required to design higher-performing electrocatalysts, as materials containing light elements like nitrogen are susceptible to oxidation, making ex-situ characterization challenging. cityu.edu.hk

Future research should focus on the broader application and combination of techniques such as:

Synchrotron-based X-ray Techniques: High-energy X-rays are crucial for conducting experiments under realistic conditions of high temperature and pressure. mdpi.com Techniques like X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD) are indispensable for interrogating materials at various length scales. nih.gov In-situ XAS and XPS can probe the electronic structure and chemical states of Mo and N atoms, identifying changes in oxidation states and the formation of intermediates during reactions. mdpi.com For example, in-situ grazing incidence X-ray absorption has been used to measure surface changes to a MoN thin film under oxygen reduction reaction conditions, revealing oxygen incorporation and amorphization of the surface. cityu.edu.hk

Scanning Probe Microscopy (SPM): Techniques like Scanning Tunneling Microscopy (STM) provide nanoscale morphological information and can be used to investigate surface potential and active sites in real-time. mdpi.com

Spectroscopic Methods: In-situ Raman and Infrared (IR) spectroscopy can track vibrational modes of adsorbed species and changes in the MoN lattice, offering insights into reaction pathways and catalyst stability. researchgate.netmdpi.com

The integration of these techniques into specialized reaction cells that mimic industrial process conditions will be a significant step forward. mdpi.comnih.gov The large volume of data generated from such time-resolved experiments will also necessitate the development of new theoretical and data analysis methods to extract meaningful information. mdpi.com

Characterization TechniqueInformation ObtainedRelevance to MoN Research
In-Situ/Operando X-ray Diffraction (XRD)Crystal structure, phase transitions, lattice parameters under reaction conditions. nih.govMonitoring phase stability and transformations of different MoN phases (e.g., γ-Mo₂N, δ-MoN) during catalytic reactions or energy storage cycles. mdpi.commdpi.com
In-Situ/Operando X-ray Absorption Spectroscopy (XAS)Local atomic structure, oxidation states, coordination environment. mdpi.comnih.govIdentifying the active sites, tracking changes in the electronic structure of Mo centers, and understanding the role of promoters or defects. cityu.edu.hk
In-Situ/Operando X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition, chemical states, and electronic states. mdpi.comnih.govProbing surface oxidation, nitridation, and the interaction with reactants and intermediates at the catalyst surface. researchgate.netcityu.edu.hk
In-Situ/Operando Scanning Tunneling Microscopy (STM)Real-space atomic-scale imaging of surfaces. mdpi.comVisualizing surface morphology, identifying active sites, and observing surface reconstruction under reaction conditions.
In-Situ/Operando Raman/IR SpectroscopyVibrational modes of the material and adsorbed molecules. researchgate.netIdentifying reaction intermediates and byproducts on the MoN surface, and tracking the evolution of surface species during a reaction.

Rational Design Principles for Novel MoN Architectures and Systems

Rational design is a strategy focused on creating new materials with a specific function, based on the ability to predict how the material's structure will affect its properties through physical and computational models. wikipedia.orgtaylorandfrancis.com This approach moves beyond traditional trial-and-error synthesis methods towards a more predictive and efficient discovery of advanced materials. taylorandfrancis.com For molybdenum nitride, applying rational design principles is key to unlocking its full potential by precisely controlling its structural and electronic properties.

The success of rational design hinges on a detailed knowledge of the material's structure and the relationship between that structure and its function. taylorandfrancis.com Computational methods, such as Density Functional Theory (DFT), play a crucial role in this process. uaeu.ac.ae DFT has already provided an atomic-level understanding of Mo-N systems as active catalysts in hydrotreating processes, emphasizing the importance of N-vacant sites in reducing activation barriers for bond-breaking. uaeu.ac.ae Future research will leverage these computational tools to predict stable MoN phases, map reaction pathways, and screen for optimal compositions and morphologies for specific applications.

Key areas for the application of rational design principles to MoN include:

Phase and Defect Engineering: Molybdenum nitride exists in several crystalline phases (e.g., γ-Mo₂N, δ-MoN, β-Mo₂N), each with distinct properties. mdpi.com Rational design can guide synthesis strategies, such as chemical vapor deposition (CVD), to selectively produce a desired phase by controlling precursors and reaction conditions. mdpi.com Furthermore, the deliberate introduction of defects, such as nitrogen vacancies, can be used to tune the electronic structure and create highly active catalytic sites. uaeu.ac.ae

Nanostructure and Morphology Control: The performance of MoN is highly dependent on its architecture at the nanoscale. Designing specific nanostructures like nanosheets, nanowires, or mesoporous frameworks can significantly enhance properties by increasing surface area and exposing more active sites. researchgate.netmat-pro.com For example, atomically-thin MoN nanosheets have been shown to have exposed active surface sites that are efficient for hydrogen evolution. mat-pro.com

Heterostructure and Composite Design: Combining MoN with other materials to form heterostructures is a promising strategy for creating synergistic effects. Rational design can help predict favorable interfaces and compositions. For instance, designing composites of MoN with carbon-based materials can improve electrical conductivity and stability, while combining them with other metal nitrides could enhance catalytic activity for specific reactions. rsc.org

By integrating computational modeling with advanced synthesis techniques, researchers can accelerate the development of MoN materials with tailored properties for applications ranging from catalysis to energy storage. mdpi.commat-pro.com

Design StrategyObjectiveApproach/MethodologyPotential Application
Phase-Selective SynthesisTo isolate and stabilize a specific MoN phase (e.g., γ-Mo₂N, δ-MoN) with optimal properties for a target reaction. mdpi.comGuided by DFT calculations to predict phase stability; precise control of synthesis parameters (temperature, pressure, precursors). mdpi.comuaeu.ac.aeCatalysis (e.g., hydrodesulfurization, ammonia (B1221849) synthesis), Superconductivity. mdpi.comuaeu.ac.ae
Defect EngineeringTo create and control the concentration of nitrogen vacancies or other point defects. uaeu.ac.aeComputational modeling to identify the role of defects; post-synthesis treatments (e.g., annealing in specific atmospheres). uaeu.ac.aeElectrocatalysis (e.g., hydrogen evolution reaction), enhancing catalytic activity. uaeu.ac.ae
Morphological Control (Nanostructuring)To synthesize MoN with high surface area and exposed active facets (e.g., nanosheets, nanotubes, porous structures). mat-pro.comUse of templates, controlled deposition techniques (e.g., ALD, CVD). researchgate.netmat-pro.comEnergy Storage (Supercapacitors, Batteries), Catalysis. mat-pro.com
Heterostructure FormationTo create synergistic effects by interfacing MoN with other materials (e.g., metals, oxides, carbon).Rational selection of materials based on electronic properties and lattice matching; multi-step synthesis procedures.Bifunctional catalysts, improved electrocatalysts (e.g., for CO₂ reforming). rsc.org

Multi-Functional MoN-Based Systems for Integrated Processes

The next frontier in materials science involves the development of multi-functional systems where several processes can occur simultaneously or in a sequential, integrated manner. This approach aims to improve efficiency, reduce operational costs, and minimize the system's footprint. bibliotekanauki.pl Molybdenum nitride, with its versatile catalytic, electronic, and mechanical properties, is an excellent candidate for inclusion in such integrated systems. uaeu.ac.aemat-pro.com

Future research will focus on designing and fabricating MoN-based platforms that combine multiple functionalities. This requires moving beyond single-purpose materials to intelligent systems where the properties of MoN are synergistically coupled with those of other components. The development of such systems will rely on advances in both materials synthesis and system integration. researchgate.net

Potential directions for multi-functional MoN-based systems include:

Integrated Catalytic Converters: Designing systems where MoN acts as a catalyst for multiple, sequential reactions. For example, a single reactor could contain zones of differently modified MoN catalysts for the integrated hydrodesulfurization and hydrodenitrogenation of crude oil fractions, streamlining the refining process. uaeu.ac.ae

Catalyst-Separation Membrane Systems: Integrating a catalytically active MoN layer onto or into a membrane support. This would allow for simultaneous chemical reaction and product separation, driving equilibrium-limited reactions forward and simplifying downstream processing.

Photo-electrocatalytic Systems: Combining the electrocatalytic properties of MoN with a semiconductor material for integrated photo-electrocatalytic processes, such as CO₂ reduction or water splitting using solar energy. The MoN would act as a co-catalyst to enhance charge separation and accelerate surface reactions.

Sensing and Remediation Platforms: Developing a single device where MoN-based sensors detect the presence of a pollutant, and upon detection, another MoN-based component is activated to catalytically degrade the contaminant. This integrates monitoring and action into one smart system. mdpi.com

The realization of these integrated systems will require a multi-disciplinary approach, combining materials science, chemical engineering, and advanced manufacturing. routledge.com The development of reference models for both the hardware and software components of these integrated monitoring and processing systems will be crucial for their successful implementation. researchgate.net

Integrated System ConceptMoN FunctionalityIntegrated ProcessPotential Advantage
Tandem Catalysis ReactorCatalyst for multiple reaction steps (e.g., hydrogenation, nitridation). uaeu.ac.aeMulti-step organic synthesis; upgrading of biomass.Process intensification, reduced number of reactors, improved overall yield.
Catalytic Membrane ReactorActive catalyst layer.Simultaneous reaction and separation (e.g., dehydrogenation with H₂ removal).Overcoming equilibrium limitations, enhanced conversion, simplified purification.
Photo-electrocatalytic CellElectrocatalyst / Co-catalyst. mat-pro.comSolar-driven water splitting or CO₂ reduction.Direct conversion of solar energy to chemical fuels, improved efficiency.
"Smart" Sensor-Actuator SystemSensing element and catalytic degradation agent.Integrated environmental monitoring and pollutant remediation. mdpi.comAutomated, real-time response to environmental contamination.

Q & A

Q. What are the optimal synthesis conditions for producing phase-pure molybdenum nitride (MoN) with controlled stoichiometry?

  • Methodological Answer : MoN synthesis typically involves ammonolysis of molybdenum precursors (e.g., MoO₃) under controlled temperature and gas flow rates. For example, annealing Mo-MOF precursors under NH₃ at 700–900°C yields cubic or hexagonal MoN phases, as confirmed by XRD and SEM . Phase purity requires precise control of gas composition (e.g., H₂/NH₃ ratios) and heating rates to avoid oxide impurities. Thermogravimetric analysis (TGA) can monitor mass changes during nitridation .

Q. How do structural defects in MoN influence its electronic properties?

  • Methodological Answer : Defect analysis involves combining X-ray photoelectron spectroscopy (XPS) to identify nitrogen vacancies and density functional theory (DFT) calculations (e.g., using the PBE-GGA functional ) to model band structures. For instance, nitrogen vacancies in cubic MoN increase electron density near the Fermi level, enhancing metallic behavior. Experimental validation via Hall effect measurements can correlate defect density with carrier mobility .

Q. What characterization techniques are critical for distinguishing between MoN polymorphs (e.g., γ-Mo₂N vs. δ-MoN)?

  • Methodological Answer : XRD remains the gold standard for phase identification, with γ-Mo₂N (cubic) showing peaks at 37.5°, 43.5°, and 63.5° (2θ), while δ-MoN (hexagonal) exhibits distinct reflections at ~35.8° and 41.2° . Complementary techniques include Raman spectroscopy (to detect Mo-N vibrational modes) and high-resolution TEM for lattice imaging .

Advanced Research Questions

Q. How can DFT simulations predict MoN’s catalytic activity for nitrogen reduction reactions (NRR)?

  • Methodological Answer : Use hybrid functionals (e.g., HSE06) to model MoN’s surface adsorption energetics for N₂ dissociation. For example, Mo-edge sites on δ-MoN show lower activation barriers (~0.8 eV) compared to γ-Mo₂N (~1.2 eV) . Experimental validation involves electrochemical testing in a three-electrode cell with controlled N₂ flow, coupled with isotopic labeling (¹⁵N₂) to confirm NH₃ yield via ¹H NMR .

Q. What mechanisms explain contradictory reports on MoN’s stability under oxidative conditions?

  • Methodological Answer : Contradictions arise from varying surface passivation methods. In-situ XPS studies reveal that oxygen exposure at 300°C forms a protective MoOₓNy layer, while higher temperatures (>500°C) lead to bulk oxidation. Controlled oxidation experiments with TGA-MS can quantify stability thresholds, and DFT can model oxygen diffusion pathways .

Q. How do interfacial interactions in MoN-based heterostructures (e.g., MoN/graphene) enhance electrocatalytic performance?

  • Methodological Answer : Synchrotron-based X-ray absorption spectroscopy (XAS) can probe charge transfer at interfaces. For example, electron transfer from graphene to MoN increases the density of active sites for hydrogen evolution reactions (HER). Electrochemical impedance spectroscopy (EIS) further quantifies charge-transfer resistance reductions (e.g., from 120 Ω to 40 Ω) .

Methodological and Analytical Questions

Q. What strategies mitigate experimental artifacts in MoN’s thermal conductivity measurements?

  • Methodological Answer : Use a suspended microbridge device with laser heating to minimize substrate interactions. For thin films, cross-plane measurements via time-domain thermoreflectance (TDTR) reduce errors from anisotropic heat flow. Data validation requires comparing results with molecular dynamics (MD) simulations of lattice thermal conductivity .

Q. How should researchers address discrepancies between computational predictions and experimental data for MoN’s mechanical properties?

  • Methodological Answer : Discrepancies often stem from idealized models neglecting grain boundaries. Nanoindentation experiments paired with electron backscatter diffraction (EBSD) can correlate hardness (e.g., 20–25 GPa) with grain size. DFT models must incorporate grain boundary energy penalties using cluster expansion methods .

Literature and Data Management Questions

Q. What databases and search strategies ensure comprehensive retrieval of MoN-related literature?

  • Methodological Answer : Use SciFinder for chemical reactions (e.g., "molybdenum nitride AND synthesis") and Web of Science for citation tracking. Filter results by "review articles" to identify foundational studies. Keywords should include polymorph-specific terms (e.g., "hexagonal MoN") and exclude industrial terms (e.g., "mass production") .

Q. How can researchers critically evaluate conflicting phase diagrams reported for the Mo-N system?

  • Methodological Answer : Cross-reference experimental data (e.g., from high-temperature XRD studies ) with CALPHAD (CALculation of PHAse Diagrams) simulations. Discrepancies in phase boundaries (e.g., Mo₂N vs. MoN stability fields) often arise from differing annealing atmospheres (N₂ vs. NH₃). Meta-analyses should prioritize studies with in-situ characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.